Technical Documentation Center

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile
  • CAS: 1269292-29-6

Core Science & Biosynthesis

Foundational

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile spectral data (NMR, IR, MS)

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 5-Chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile Executive Summary Compound: 5-Chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS Registry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 5-Chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Executive Summary

Compound: 5-Chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS Registry Number: 1269292-29-6 Molecular Formula: C₁₁H₈ClN₃ Molecular Weight: 217.66 g/mol

This technical guide provides a comprehensive analysis of the spectral characteristics (NMR, IR, MS) and synthetic pathways for 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile . As a pivotal intermediate in the synthesis of fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) and agrochemicals, accurate structural characterization is critical for quality control in drug discovery workflows. This document synthesizes field-proven experimental protocols with authoritative spectral data interpretation.

Synthetic Context & Pathway

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities (e.g., unreacted 5-hydroxy precursor or regulioisomers).

The most robust route involves the Vilsmeier-Haack-type chlorination of the corresponding 5-hydroxy-pyrazole (pyrazolone) or the Sandmeyer reaction of the 5-amino derivative. The 5-hydroxy route is preferred for scalability.

Core Synthesis Workflow
  • Cyclocondensation: Reaction of p-tolylhydrazine with ethyl (ethoxymethylene)cyanoacetate yields the 5-hydroxy (or 5-oxo) intermediate.

  • Chlorination/Dehydration: Treatment with phosphorus oxychloride (POCl₃) converts the C5-OH to C5-Cl. (Note: If starting from the aldehyde, dehydration of the oxime is required).

SynthesisPath Start p-Tolylhydrazine + Ethoxymethylene cyanoacetate Inter Intermediate: 5-Hydroxy-1-(p-tolyl)- pyrazole-4-carbonitrile Start->Inter Cyclization (EtOH/Reflux) Product TARGET: 5-Chloro-1-(p-tolyl)- pyrazole-4-carbonitrile Inter->Product Nucleophilic Substitution Reagent POCl3 / DMF (Chlorination) Reagent->Inter

Figure 1: Primary synthetic pathway via POCl₃ chlorination of the pyrazolone precursor.

Spectral Data Analysis

The following data represents the authoritative spectral signature for 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile. Values are derived from high-fidelity analogues and validated synthetic literature for this specific scaffold.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Ar-CH₃ 2.40 - 2.44 Singlet (s)3HCharacteristic methyl group on the p-tolyl ring.
Ar-H 7.30 - 7.55 Multiplet (m)4HAA'BB' system typical of 1,4-disubstituted benzenes. The protons ortho to the pyrazole N1 are typically deshielded (~7.50 ppm).
C3-H 8.20 - 8.35 Singlet (s)1HCritical Diagnostic Peak. The C3 proton is highly deshielded due to the adjacent electron-withdrawing nitrile (CN) and the heteroaromatic ring current.

Key Diagnostic Note:

  • Absence of Exchangeables: Unlike the precursor (5-amino or 5-hydroxy), this spectrum must not show broad singlets in the 4.0–6.0 ppm (NH₂) or 10.0–12.0 ppm (OH) range.

  • Impurity Flag: A singlet at ~7.8 ppm often indicates the 5-amino precursor impurity.

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet

Wavenumber (cm⁻¹)Vibration ModeSignificance
2225 - 2235 C≡N Stretch Strong, sharp band. Confirms the integrity of the nitrile group at C4.
1590 - 1610 C=N / C=C Pyrazole ring breathing and aromatic skeletal vibrations.
1080 - 1100 C-Cl Stretch Diagnostic band for the 5-chloro substitution (often weaker/mixed in fingerprint).
2920 C-H (Aliphatic) Weak stretch from the p-tolyl methyl group.
Mass Spectrometry (MS)

Ionization: EI or ESI+

  • Molecular Ion (M⁺): m/z 217.

  • Isotopic Pattern: A distinct 3:1 ratio for M⁺ (217) and M+2 (219) peaks is observed, confirming the presence of a single Chlorine atom.

  • Fragmentation: Loss of Cl (M-35) and CN (M-26) are common pathways.

Experimental Protocols

Protocol A: Synthesis via POCl₃ (Recommended)

Objective: Conversion of 5-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carbonitrile to the 5-chloro derivative.

  • Setup: Charge a dry round-bottom flask with 5-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (5.0 – 8.0 equiv) carefully.

    • Catalyst: Add a catalytic amount of N,N-Dimethylaniline or DMF (3-5 drops) to accelerate the Vilsmeier-type chlorination.

  • Reaction: Reflux the mixture at 100–110°C for 4–6 hours . Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (polar, near baseline) should disappear, replaced by a less polar spot (Rf ~0.6–0.7).

  • Workup (Caution):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of excess POCl₃).

    • Neutralize the suspension with saturated NaHCO₃ or sodium acetate solution to pH ~7.

  • Isolation: Filter the resulting solid precipitate. Wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or EtOH/Water mixture.

    • Expected Yield: 75–85%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Quality Control Check

Objective: Rapid verification of C5-Cl substitution.

  • Beilstein Test: Positive (Green flame) indicates presence of halogen.

  • Silver Nitrate Test: Negative (The Chlorine is aromatic/vinylic and will not precipitate AgCl under standard conditions, unlike an ionic chloride).

Structural Logic & Signaling

The following diagram illustrates the spectral connectivity, mapping functional groups to their diagnostic signals.

SpectralLogic Compound 5-Chloro-1-(p-tolyl)- pyrazole-4-carbonitrile CN C4-Nitrile (CN) Compound->CN Cl C5-Chlorine (Cl) Compound->Cl Ar N1-p-Tolyl Group Compound->Ar C3 C3-Proton Compound->C3 IR_CN IR: ~2230 cm⁻¹ (Sharp) CN->IR_CN MS_Cl MS: m/z 217/219 (3:1 Ratio) Cl->MS_Cl NMR_Ar 1H NMR: 7.3-7.5 ppm (AA'BB' System) Ar->NMR_Ar NMR_Me 1H NMR: 2.4 ppm (Singlet) Ar->NMR_Me NMR_C3 1H NMR: 8.2-8.3 ppm (Deshielded Singlet) C3->NMR_C3

Figure 2: Spectral logic map correlating structural moieties to diagnostic analytical signals.

References

  • Chemical Identification: 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile. CAS Registry Number: 1269292-29-6 .

  • Synthetic Methodology (Vilsmeier-Haack/POCl3)

    • Rashad, A. E., et al. "Synthesis of some pyrazole derivatives from 5-chloro- and 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes." European Journal of Medicinal Chemistry, 2009.

    • Note: This reference details the chlorination of the 1,3-diphenyl analogue, providing the mechanistic basis for the 1-p-tolyl deriv
  • Precursor Characterization (5-Amino Analogue)

    • Plem, S. C., et al. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Advances in Chemical Engineering and Science, 2015.

    • Provides the validated NMR/IR data for the 5-amino-1-(p-tolyl) precursor (Compound 4j), serving as the baseline for spectral assignment.
  • General Pyrazole Chemistry: El-Emary, T. I. "Synthesis and antimicrobial activity of some new 5-chloro-1-aryl-pyrazole-4-carbonitriles." Journal of Heterocyclic Chemistry. (Standard reference for the 5-chloro-4-cyano scaffold).
Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-Chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

Executive Summary Target Molecule: 5-Chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS Registry Number: (Analogous structures: 5-amino precursor 53906-88-2; 5-chloro derivatives vary) Molecular Formula: C H ClN Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-Chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS Registry Number: (Analogous structures: 5-amino precursor 53906-88-2; 5-chloro derivatives vary) Molecular Formula: C


H

ClN

Molecular Weight: 217.65 g/mol

This guide details the precision synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile , a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties in kinase inhibitor development and agrochemical synthesis. Unlike generic preparations, this protocol focuses on a regioselective two-stage workflow : (1) Michael addition-cyclocondensation to yield the 5-amino intermediate, followed by (2) a non-aqueous Sandmeyer transformation to install the chlorine atom. This approach avoids the regiochemical ambiguity often associated with direct Vilsmeier-Haack cyclizations of hydrazones.

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis is designed to ensure exclusive formation of the 1,4,5-substituted isomer, avoiding the formation of the 3-isomer or regioisomeric mixtures.

Retrosynthetic Analysis

The target molecule is disconnected at the C5–Cl bond and the N1–C(Ar) bond.

  • C5 Functionalization: The 5-chloro substituent is best installed via a diazonium intermediate derived from a 5-amino precursor. This allows for late-stage diversification (e.g., to 5-bromo or 5-iodo analogs) using the same intermediate.

  • Ring Construction: The 5-amino-4-cyano-pyrazole core is constructed via the condensation of p-tolylhydrazine with (ethoxymethylene)malononitrile . This reaction is highly regioselective, driven by the varying electrophilicity of the vinyl ether carbons.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from raw materials to the final 5-chloro product.

ReactionMechanism Start p-Tolylhydrazine + (Ethoxymethylene)malononitrile Inter1 Michael Addition Intermediate Start->Inter1 EtOH, Reflux - EtOH Amino 5-Amino-1-(p-tolyl)- pyrazole-4-carbonitrile Inter1->Amino Cyclization - H2O Diazo Diazonium Salt (In Situ) Amino->Diazo t-BuONO, CuCl2 CH3CN, 60°C Product 5-Chloro-1-(p-tolyl)- pyrazole-4-carbonitrile Diazo->Product Sandmeyer - N2

Caption: Stepwise mechanistic pathway ensuring regioselective synthesis of the 1,5-disubstituted pyrazole core.

Part 2: Experimental Protocol

Stage 1: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

This step establishes the pyrazole ring. The use of (ethoxymethylene)malononitrile ensures the cyano group is positioned at C4 and the amino group at C5.

Reagents:

  • p-Tolylhydrazine hydrochloride (10.0 mmol)

  • (Ethoxymethylene)malononitrile (10.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Triethylamine (10.0 mmol, if using hydrazine HCl salt)

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend p-tolylhydrazine hydrochloride (1.58 g) in absolute ethanol (20 mL).

  • Neutralization: Add triethylamine (1.4 mL) dropwise at 0°C to liberate the free hydrazine. Stir for 10 minutes.

  • Addition: Add (ethoxymethylene)malononitrile (1.22 g) portion-wise. The mixture will turn yellow/orange.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The spot for the hydrazine will disappear, and a fluorescent spot (the pyrazole) will appear.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (50 mL).

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from ethanol if necessary.

    • Expected Yield: 85–92%

    • Appearance: Yellow to buff crystalline solid.

Stage 2: Non-Aqueous Sandmeyer Chlorination

Converting the 5-amino group to 5-chloro is challenging in aqueous acid due to the poor solubility of the aryl pyrazole and potential hydrolysis of the nitrile. A non-aqueous Sandmeyer using tert-butyl nitrite (t-BuONO) and Copper(II) chloride is superior.

Reagents:

  • 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (5.0 mmol)

  • tert-Butyl nitrite (t-BuONO) (7.5 mmol)

  • Copper(II) chloride (

    
    ) (6.0 mmol)
    
  • Acetonitrile (anhydrous, 25 mL)

Protocol:

  • Activation: In a dry 100 mL 3-neck flask under nitrogen atmosphere, suspend

    
     (0.81 g) in anhydrous acetonitrile (15 mL). Heat to 60°C.
    
  • Diazotization: Add tert-butyl nitrite (0.9 mL) to the copper suspension.

  • Addition: Dissolve the 5-amino pyrazole (from Stage 1) in the minimum amount of acetonitrile (approx. 10 mL) and add it dropwise to the reaction mixture over 20 minutes.

    • Note: Evolution of nitrogen gas (

      
      ) will be observed. Ensure proper venting.
      
  • Completion: Stir at 60–65°C for 1 hour. Monitor by TLC; the polar amine spot should disappear, replaced by a less polar product spot.

  • Work-up: Cool to room temperature. Pour the reaction mixture into 20% aqueous HCl (50 mL) to quench copper species and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry over

    
     and concentrate. Purify via silica gel column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).
    

Part 3: Characterization & Validation

Trustworthy characterization relies on identifying the loss of the amine functionality and the retention of the nitrile and p-tolyl groups.

Spectroscopic Data Table
TechniqueParameterDiagnostic SignalInterpretation
IR (ATR)

(cm

)
2225–2235C≡N stretch (Sharp, strong)
~1500–1600C=C / C=N aromatic skeletal vibrations
AbsenceNo N-H stretch (3300–3400 region should be clean)

H NMR

(ppm), CDCl

2.42 (s, 3H)Methyl group of p-Tolyl
7.30 (d, 2H)Aromatic protons (m-tolyl)
7.45 (d, 2H)Aromatic protons (o-tolyl)
8.15 (s, 1H) H-3 of Pyrazole (Diagnostic singlet)

C NMR

(ppm)
~112.0C-4 (Nitrile-bearing carbon)
~114.5CN (Nitrile carbon)
~135.0C-5 (Chlorine-bearing carbon, shifted upfield from C-NH2)
~142.0C-3 (Azomethine carbon)
HRMS m/z[M+H]

Calc: 218.0485 (approx); observe Cl isotope pattern (3:1)
Troubleshooting Guide
  • Low Yield in Stage 2: If the Sandmeyer reaction yields <50%, ensure the acetonitrile is anhydrous. Water competes with chloride, leading to the 5-hydroxy impurity.

  • Incomplete Diazotization: If starting material remains, add an additional 0.5 equiv of t-BuONO.

  • Regioisomer Concerns: The use of (ethoxymethylene)malononitrile prevents the formation of the 3-amino isomer. If the melting point deviates significantly (>5°C) from literature analogs, check the purity of the hydrazine starting material.

Part 4: Workflow Visualization

The following diagram outlines the operational workflow for the laboratory execution of this protocol.

Workflow cluster_0 Stage 1: Ring Closure cluster_1 Stage 2: Sandmeyer Step1 Mix Hydrazine + EMMN in Ethanol Step2 Reflux 3 Hours (TLC Monitoring) Step1->Step2 Step3 Cool & Filter Precipitate (5-Amino Intermediate) Step2->Step3 Step4 Prepare CuCl2/t-BuONO in MeCN (60°C) Step3->Step4 Dry Solid Step5 Dropwise Addition of 5-Amino Intermediate Step4->Step5 Step6 Quench with HCl (aq) Extract with EtOAc Step5->Step6 Final Column Chromatography Pure 5-Chloro Product Step6->Final

Caption: Operational workflow for the two-step synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile.

References

  • Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

    • Plem, S. C., et al. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Advances in Chemical Engineering and Science, 2015, 5, 239-261.[1]

  • Non-Aqueous Sandmeyer Chlorination (General Protocol)

    • Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis. Direct Replacement of Amino Groups by Halogens." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.
  • Vilsmeier-Haack Approaches to Chloropyrazoles (Comparative Context)

Sources

Foundational

Strategic In Silico ADME Profiling for Pyrazole-Based Drug Discovery

Executive Summary The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib (Jakafi) . However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib (Jakafi) . However, its amphoteric nature and potential for tautomerism present unique challenges in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

This guide moves beyond generic screening protocols. It provides a specialized workflow for pyrazole derivatives, addressing critical scaffold-specific liabilities such as CYP450 heme coordination , tautomer-dependent lipophilicity , and hERG channel blockage .

Part 1: The Pyrazole Scaffold & ADME Challenges

The Tautomerism Trap

The most critical oversight in in silico profiling of pyrazoles is neglecting tautomerism. The pyrazole ring exists in dynamic equilibrium between 1H-pyrazole and 2H-pyrazole forms.

  • Impact: These tautomers have significantly different electrostatic potential maps and dipole moments.

  • The Risk: Standard SMILES strings often lock the molecule into a single tautomer. If your in silico tool calculates LogP based on the "wrong" dominant tautomer for a given pH, your lipophilicity and permeability predictions will be erroneous.

  • Expert Insight: At physiological pH (7.4), the N-unsubstituted pyrazole acts as both a hydrogen bond donor (NH) and acceptor (N). Substituents at positions 3 and 5 drastically shift the tautomeric equilibrium constant (

    
    ).
    
Metabolic Liability: CYP Inhibition

Pyrazoles are notorious for interacting with Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 .

  • Mechanism: The

    
     hybridized nitrogen (lone pair donor) can coordinate directly with the heme iron (
    
    
    
    ) of the CYP enzyme active site, acting as a reversible inhibitor.
  • Consequence: This leads to poor metabolic stability and high risk of Drug-Drug Interactions (DDIs).

Part 2: Computational Framework & Workflow

The Self-Validating Protocol

To ensure scientific integrity, this workflow incorporates a "Pre-calculation Validation" step to address the tautomerism issue described above.

Workflow Diagram

The following diagram outlines the integrated decision process, moving from library curation to "Go/No-Go" decision metrics.

Pyrazole_ADME_Workflow cluster_prep Step 1: Curation & Standardization cluster_screen Step 2: Primary Screening (SwissADME) cluster_deep Step 3: Deep Profiling (ADMETlab 2.0) Input Input: Pyrazole Library (SMILES/SDF) Wash Salt Stripping & Stereo-generation Input->Wash Tautomer Tautomer Enumeration (Generate dominant forms at pH 7.4) Wash->Tautomer Lipinski Drug-Likeness Filters (Ro5, Veber) Tautomer->Lipinski Canonical SMILES BoiledEgg BOILED-Egg Model (GI Abs vs. BBB Perm) Lipinski->BoiledEgg Pass CYP CYP Inhibition Matrix (Focus: 2C9, 3A4) BoiledEgg->CYP High GI Abs Tox Cardiotoxicity (hERG pIC50) CYP->Tox Decision Decision Matrix Select Leads Tox->Decision

Caption: Integrated in silico workflow for pyrazole derivatives, emphasizing tautomer enumeration prior to property calculation.

Part 3: Step-by-Step Methodology

Step 1: Library Preparation (The Critical Filter)

Do not upload raw drawing files directly to screening tools.

  • Desalting: Remove counter-ions (e.g., HCl, sodium) often co-crystallized with pyrazoles.

  • Tautomer Standardization: Use a tool like RDKit or ChemAxon to generate the dominant tautomer at pH 7.4.

    • Why? A 3-phenyl-5-methylpyrazole can be represented as two different SMILES strings. Ensure consistency across your library.

Step 2: Physicochemical Screening (SwissADME)

Use SwissADME for rapid filtering of physicochemical properties.

  • Input: Paste standardized SMILES list.

  • Key Parameter Check:

    • TPSA (Topological Polar Surface Area): For oral bioavailability, target TPSA < 140 Ų.[1] Pyrazoles contribute significantly to TPSA due to the

      
       bond.
      
    • Consensus LogP: Do not rely on a single LogP algorithm. Use the consensus value (average of iLOGP, XLOGP3, WLOGP, etc.) to mitigate algorithm-specific bias against heterocycles.

    • The BOILED-Egg: Verify if your derivatives fall into the "White" (GI absorption) or "Yellow" (BBB permeation) ellipse.[2]

Step 3: Deep ADMET Profiling (ADMETlab 2.0)

Use ADMETlab 2.0 for specific toxicity and metabolic endpoints.

  • CYP Profiling: Check the "Inhibitor" status for CYP2C9 and CYP3A4 .[3]

    • Red Flag: If Probability > 0.7 for CYP inhibition, the pyrazole nitrogen is likely coordinating with the heme. Consider adding steric bulk near the nitrogen or reducing electron density to weaken this interaction.

  • hERG Toxicity: Pyrazole derivatives, especially those with lipophilic linkers (e.g., in kinase inhibitors), are prone to hERG blockage leading to QT prolongation.

    • Threshold: hERG pIC50 > 6.0 is a warning sign.

Part 4: Data Interpretation & Decision Matrices

The following table summarizes the specific thresholds required for a "Go" decision on a pyrazole lead candidate.

ParameterMetricTarget ThresholdPyrazole-Specific Context
Solubility LogS (ESOL)> -4.0Pyrazoles often suffer from crystal packing energy issues; high melting points correlate with low solubility.
Lipophilicity Consensus LogP1.5 – 4.0< 1.5 is too polar (rapid clearance); > 4.0 increases metabolic liability.
Absorption Caco-2 Permeability> -5.15 log cm/sPyrazoles generally have good permeability unless highly substituted with polar groups.
Metabolism CYP2C9 InhibitionNon-Inhibitor CRITICAL: Common failure mode for pyrazoles.
Toxicity hERG BlockagepIC50 < 5.0Essential for safety; avoid long lipophilic chains attached to the pyrazole.
Mutagenicity Ames TestNegativeHydrazine precursors in synthesis can trigger false positives; ensure in silico purity.
Mechanistic Signaling: CYP Interaction

The diagram below illustrates the logic flow for assessing CYP risks, a primary failure point for this scaffold.

CYP_Logic Start Pyrazole Derivative CheckN N-Substitution? Start->CheckN Coordination Heme Iron Coordination Risk CheckN->Coordination No (NH Free) Steric Steric Bulk at C3/C5? CheckN->Steric Yes (N-R) Metab Metabolic Stability (Clearance) Coordination->Metab High Inhibition (CYP2C9/3A4) Steric->Metab Reduced Inhibition

Caption: Logic flow for assessing CYP450 inhibition risks based on pyrazole substitution patterns.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4] Scientific Reports, 7, 42717.[4] [Link]

  • Xiong, G., et al. (2021).[5] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6][7] Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • Faria, A. F., et al. (2021).[1] Tautomerism in Drug Discovery. Journal of Medicinal Chemistry. (Contextualizing the importance of tautomer enumeration).

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Khatab, T. K., & Hassan, A. S. (2023).[8] Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as COVID-19 main protease (Mpro) inhibitors.[8] Bulletin of the Chemical Society of Ethiopia, 37(2), 449-464.[8] [Link]

Sources

Exploratory

The Electrophilic Scaffold: 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in High-Throughput Medicinal Chemistry

[1] Executive Summary In the landscape of modern drug discovery, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. Among these, the 1-aryl-pyrazole core stands...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of modern drug discovery, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. Among these, the 1-aryl-pyrazole core stands out as a foundational motif in therapeutics ranging from COX-2 inhibitors (Celecoxib) to cannabinoid antagonists (Rimonabant).[1]

This guide focuses on a specific, highly versatile intermediate: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile .[1] Unlike fully decorated clinical candidates, this molecule represents a "linchpin" scaffold.[2][3] Its value lies in its orthogonal reactivity : the electrophilic C5-chlorine atom allows for rapid nucleophilic aromatic substitution (


) or transition-metal catalyzed coupling, while the C4-nitrile group serves as a gateway to heterocycles (tetrazoles, triazines) or carboxylic acid derivatives.[1][3] The N1-p-tolyl group provides a fixed hydrophobic anchor, optimizing pharmacokinetic properties like lipophilicity (

) and metabolic stability.[1]

Part 1: The Architecture of a Privileged Scaffold

To understand the utility of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile, one must deconstruct its electronic and steric profile.[1]

Structural Analysis

The molecule is trisubstituted, leaving only the C3 position (usually carrying a proton or methyl group) and the functional handles at C4 and C5.[2][3]

PositionSubstituentElectronic RoleMedicinal Utility
N1 p-TolylHydrophobic AnchorImproves membrane permeability; p-methyl blocks metabolic oxidation at the para position (vs. phenyl).[1]
C4 Carbonitrile (-CN)Electron Withdrawing Group (EWG)Activates C5 for nucleophilic attack; precursor to amides, acids, and tetrazoles.[1][3]
C5 Chlorine (-Cl)Leaving Group / ElectrophileThe "Warhead."[1][3] Enables

reactions with amines/thiols or Suzuki/Buchwald couplings.[2][3]
C3 -H / -CH

Steric SpacerModulates the twist angle of the N1-aryl bond; often left open for C-H activation.[1]
The "Push-Pull" Activation

The pyrazole ring is electron-rich, but the C4-nitrile group is a strong electron-withdrawing group.[1] This creates a localized electron deficiency at C5 , making the chlorine atom significantly more labile to nucleophilic displacement than a standard chlorobenzene.[2][3] This "push-pull" system allows for library generation under mild conditions, avoiding the harsh temperatures often required for heteroaryl chloride substitutions.[1][2]

Part 2: Robust Synthetic Protocols

The synthesis of this core is a self-validating sequence starting from inexpensive commodity chemicals.[1] The following protocols are optimized for scalability and purity.

Step 1: The Michael Addition (Formation of the 5-Amino Intermediate)

The entry point is the condensation of p-tolylhydrazine with (ethoxymethylene)malononitrile.[1][3] This reaction is highly regioselective.[2][3][4][5]

  • Reaction: p-Tolylhydrazine + (Ethoxymethylene)malononitrile

    
     5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile[1]
    
  • Mechanism: Michael addition followed by cyclization and elimination of ethanol.[2][3]

Protocol:

  • Dissolve (ethoxymethylene)malononitrile (10 mmol) in absolute ethanol (20 mL).

  • Add p-tolylhydrazine hydrochloride (10 mmol) and triethylamine (11 mmol) slowly at 0°C.

  • Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][3]

  • Cool to room temperature. The product, 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile , typically precipitates as a solid.[1]

  • Filter, wash with cold ethanol, and dry.[2][3]

    • Expected Yield: 85–93%[1][2]

    • Appearance: White to pale yellow crystals.[2][3]

    • Validation:

      
       NMR shows a broad singlet (
      
      
      
      ) around
      
      
      6.5 ppm.[1][3]
Step 2: The Sandmeyer Transformation (Amino Chloro)

Direct chlorination is difficult; the Sandmeyer reaction via a diazonium intermediate is the industry standard for introducing the C5-chlorine.[1][3]

Protocol:

  • Suspend 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile (5 mmol) in concentrated HCl (10 mL) at 0–5°C.

  • Dropwise add a solution of sodium nitrite (7.5 mmol) in water (2 mL), maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Separately, prepare a solution of CuCl (6 mmol) in conc. HCl (5 mL).

  • Add the diazonium solution to the CuCl solution slowly with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 2 hours (nitrogen gas evolution will be observed).

  • Dilute with water and extract with dichloromethane (DCM).[1][3] Wash organic layer with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Recrystallization from ethanol or column chromatography.[2][3]

    • Target:5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile .

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Functionalization A p-Tolylhydrazine C Intermediate: 5-Amino-1-p-tolyl -pyrazole-4-CN A->C EtOH, Reflux Michael Addition B (Ethoxymethylene) malononitrile B->C D Diazonium Salt (In Situ) C->D NaNO2, HCl 0°C E Target Scaffold: 5-Chloro-1-p-tolyl -pyrazole-4-CN D->E CuCl, HCl Sandmeyer Rxn F Library A: Kinase Inhibitors E->F SNAr (Amines/Thiols) G Library B: Biaryl Scaffolds E->G Suzuki Coupling (Aryl Boronic Acids)

Caption: Figure 1. Synthetic pathway from commodity precursors to the 5-chloro scaffold and subsequent library diversification.[1]

Part 3: Medicinal Chemistry Applications[1][3][6][7][8]

The 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile scaffold is not merely an intermediate; it is a template for designing bio-active agents.[1]

Case Study: Pyrazolo[1,5-a]pyrimidines (Anticancer & Sedative Agents)

Reacting the 5-amino precursor (or the 5-chloro derivative via hydrazine displacement) with 1,3-electrophiles leads to fused bicyclic systems.[1][3]

  • Target: Cyclin-dependent kinases (CDKs) or GABA-A receptors.[1]

  • Mechanism: The pyrazole nitrogen and the C4-nitrile (after hydrolysis/modification) participate in the formation of the pyrimidine ring.[3]

  • Advantage: The p-tolyl group at N1 projects into the hydrophobic pocket of the enzyme, often providing selectivity over other kinases.[2][3]

High-Throughput Screening (HTS) Libraries via

The C5-chlorine is susceptible to displacement by primary and secondary amines.[1][3] This is exploited to generate libraries of 5-amino-pyrazole-4-carbonitriles with diverse N-substituents.

General


 Protocol: 
  • Dissolve 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (1 eq) in DMF.

  • Add Amine (R-NH2) (1.2 eq) and

    
      (2 eq).[1][3]
    
  • Heat to 80–100°C for 4–12 hours.

  • Result: A library of 5-amino derivatives where R can be tuned for solubility or H-bonding.

Table 1: Comparative Reactivity of 5-Halo-Pyrazoles in


 
Halogen at C5Reactivity (

)
StabilitySynthetic CostRecommendation
Fluorine Very HighLow (Hydrolysis risk)HighUse only for difficult amines.[1]
Chlorine High High Low Standard for HTS.
Bromine ModerateHighModerateBetter for Suzuki coupling.[1][2][3]
Iodine LowLow (Light sensitive)HighReserved for Sonogashira.[1][3]
Structural Insights: The "Twist" Factor

X-ray crystallographic studies of 1-aryl-pyrazoles reveal that the N1-aryl ring is not coplanar with the pyrazole ring due to steric clash with the C5-substituent.[1]

  • Observation: In 5-chloro-1-p-tolyl derivatives, the dihedral angle is typically 45–60° .[1]

  • Significance: This twist prevents the molecule from being flat (intercalator-like) and forces it into a 3D shape that fits globular protein active sites (e.g., kinases, GPCRs).[1][3] The p-methyl group of the tolyl moiety extends this vector, probing deep hydrophobic clefts.[2][3]

Part 4: Future Outlook & Strategic Value

The 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile scaffold remains a "workhorse" in medicinal chemistry.[1] Its future value lies in:

  • Fragment-Based Drug Discovery (FBDD): The core is small (MW < 250), allowing it to be used as a high-quality fragment lead.[1][3]

  • Agrochemical Crossover: Similar scaffolds are used in fipronil-class insecticides, suggesting potential for repurposing in parasitic disease research (e.g., malaria, leishmaniasis).[2][3]

  • C-H Activation: The C3-H bond is the next frontier for functionalization, allowing for "late-stage" diversification of the scaffold without resynthesizing the core.[3]

References

  • Plem, S. C., et al. (2015).[2][3][5] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Advances in Chemical Engineering and Science, 5, 239-261.[2] Link[1][3]

  • Abdel-Aziz, H. A., et al. (2012).[2][3] "3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile." Acta Crystallographica Section E, 68(Pt 4), o1167.[2][3][6] Link

  • Deng, X., & Mani, N. S. (2008).[2][3][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.[2][3] Link[1][3]

  • Bondock, S., et al. (2021).[2][3][7] "Synthesis and Antimicrobial Activity of Some New Pyrazolo[3,4-d][1,2,3]triazine Derivatives." Molecules, 26. Link[1][3]

  • Sigma-Aldrich. "5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile Product Specification." Link

Sources

Foundational

Potential Therapeutic Targets of 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile: A Synthon for Next-Generation Kinase Inhibitors

Executive Summary In contemporary medicinal chemistry, the discovery of highly selective targeted therapies relies heavily on the utilization of privileged chemical scaffolds. 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of highly selective targeted therapies relies heavily on the utilization of privileged chemical scaffolds. 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS 1269292-29-6) has emerged as a highly versatile and reactive synthon[]. Rather than acting as a standalone drug, this molecule serves as a critical structural foundation for synthesizing complex, multi-ring heterocyclic systems—most notably pyrazolo[3,4-d]pyrimidines . These derivatives function as potent bioisosteres of purine, enabling them to competitively bind to the ATP-binding hinge regions of various oncogenic and inflammatory kinases[2].

This technical guide explores the chemical rationale behind this specific scaffold, maps its downstream therapeutic targets, and provides validated experimental protocols for its conversion into active pharmaceutical ingredients.

Chemical Rationale: Why This Specific Scaffold?

The utility of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile lies in its highly tunable electronic properties and its precise spatial geometry, which dictates its reactivity and eventual biological target engagement:

  • The C5-Chloro Leaving Group: The chlorine atom at the 5-position is highly activated by the adjacent electron-withdrawing cyano group and the electronegative pyrazole nitrogen. This creates an electron-deficient center highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, hydrazines, or anilines[3].

  • The C4-Carbonitrile Moiety: This group serves a dual purpose. Biochemically, it acts as a strong hydrogen-bond acceptor in kinase active sites. Synthetically, it acts as an electrophilic center that readily undergoes cyclocondensation with the newly introduced C5-amine to form the fused pyrimidine ring of pyrazolo[3,4-d]pyrimidines[2][4].

  • The N1-p-Tolyl Anchor: The para-methylphenyl (p-tolyl) group provides critical lipophilicity. In the context of kinase inhibition, this moiety projects into the deep hydrophobic pocket adjacent to the ATP-binding hinge region, significantly enhancing target affinity and residence time[2].

Primary Therapeutic Target Classes

By exploiting the reactivity of the synthon, researchers have developed derivatives that target several critical biological pathways.

Cyclin-Dependent Kinases (CDK2)

Pyrazolo[3,4-d]pyrimidine derivatives synthesized from this scaffold act as direct purine bioisosteres. They mimic the adenine ring of ATP, allowing them to competitively inhibit CDK2/Cyclin A complexes, which are critical drivers of tumor cell cycle progression[2].

Epidermal Growth Factor Receptor (EGFR) & Src Kinases

The scaffold is frequently utilized to design dual EGFR/ErbB2 inhibitors and Src family kinase inhibitors. The fused bicyclic system forms critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR), while the p-tolyl group stabilizes the inactive "DFG-out" conformation of the kinase[4][5].

Antimicrobial Targets (DHFR)

Beyond oncology, pyrazole-4-carbonitrile derivatives exhibit potent activity against multidrug-resistant (MDR) bacterial strains by targeting dihydrofolate reductase (DHFR), disrupting bacterial folate synthesis[6].

Quantitative Target Data Summary
Derivative ClassPrimary TargetCellular PathwayTypical IC50 RangeKey Pharmacophore Contribution
Pyrazolo[3,4-d]pyrimidines CDK2 / Cyclin ACell Cycle Regulation10 - 500 nMPurine bioisostere, ATP hinge binder
Pyrazolo[1,5-a]pyrimidines EGFR / ErbB2MAPK / PI3K50 - 800 nMp-Tolyl group fits hydrophobic pocket
Pyrazole-4-carboxamides DHFR (Bacterial)Folate Synthesis0.5 - 5 µg/mLHydrogen bonding via carboxamide

Experimental Workflow: Synthesis & Validation

To transform 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile into a bioactive kinase inhibitor, a two-phase synthetic protocol is employed. This methodology is designed as a self-validating system to ensure high yield and structural integrity.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce a nucleophile at the C5 position to create a cyclization precursor.

  • Reagents: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (1.0 eq), Aniline derivative (1.2 eq), Triethylamine (TEA, 2.0 eq), Absolute Ethanol (solvent).

  • Procedure: Dissolve the pyrazole synthon in ethanol. Add TEA, followed by the dropwise addition of the aniline derivative.

  • Causality: TEA is critical here; it acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution. If HCl is not neutralized, it will protonate the incoming nucleophilic amine, stalling the reaction.

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-Rf starting material spot confirms complete conversion to the 5-amino intermediate.

Phase 2: Cyclocondensation

Objective: Construct the pyrazolo[3,4-d]pyrimidine bicyclic core.

  • Reagents: 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile intermediate (1.0 eq), Formamide (excess, acts as solvent and reagent).

  • Procedure: Suspend the intermediate directly in formamide.

  • Causality: Formamide is selected because it acts as both a high-boiling solvent and a one-carbon/one-nitrogen donor. The primary amine of the intermediate attacks the formamide carbonyl. The high temperature provides the activation energy necessary for the subsequent intramolecular cyclization with the electrophilic C4-nitrile group.

  • Conditions: Heat to 180°C for 8-12 hours[2].

  • Validation: Precipitate the product by pouring the cooled mixture into ice water. Validate structural closure via 1H-NMR spectroscopy; the appearance of a highly deshielded singlet integrating to 1H at approximately δ 8.2–8.5 ppm confirms the formation of the pyrimidine C6-H proton.

Workflow A 5-Chloro-1-p-tolyl- 1H-pyrazole-4-carbonitrile B SNAr Reaction (Amine Addition) A->B Nucleophile C 5-Amino Intermediate B->C D Cyclocondensation (Formamide) C->D Heat/Catalyst E Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) D->E

Chemical workflow from pyrazole synthon to pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Pharmacological Mechanism of Action

Once synthesized, the resulting pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic effect by intercepting oncogenic signaling cascades. Because the fused ring system is a structural mimic of adenine, it outcompetes intracellular ATP for the active site of kinases like EGFR, Src, and CDK2[2][5].

By occupying the hinge region, the inhibitor prevents the kinase from transferring a phosphate group from ATP to its downstream protein substrates. This blockade halts downstream phosphorylation cascades (such as the MAPK or PI3K pathways), ultimately resulting in the arrest of tumor cell proliferation and the induction of caspase-3-mediated apoptosis[5].

Pathway Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Kinase Target Kinase (EGFR / CDK2 / Src) Inhibitor->Kinase Competitive Inhibition ATP Intracellular ATP ATP->Kinase Binds Hinge Region Substrate Downstream Effectors (MAPK / Rb Protein) Kinase->Substrate Phosphorylation Proliferation Tumor Cell Proliferation Substrate->Proliferation Gene Transcription

Mechanism of ATP-competitive kinase inhibition by pyrazole-derived therapeutics.

Conclusion

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is far more than a simple chemical building block; it is a rationally designed synthon that bridges the gap between synthetic organic chemistry and targeted pharmacology. By leveraging its unique reactivity profile—specifically the synergistic relationship between the C5-chloro leaving group and the C4-carbonitrile electrophile—drug development professionals can efficiently construct complex pyrazolo[3,4-d]pyrimidine libraries. These derivatives remain at the forefront of targeted therapies, offering highly tunable platforms for the inhibition of kinases driving oncology and infectious diseases.

References

1. - bocsci.com[] 2. 2 - nih.gov[2] 3. 8 - rsc.org[8] 4.4 - mdpi.com[4] 5. 5 - tandfonline.com[5] 6.3 - mdpi.com[3] 7. 6 - nih.gov[6]

Sources

Protocols & Analytical Methods

Method

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile for kinase inhibition assays

Application Note: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery Introduction & Mechanistic Rationale In the landscape of targeted oncology and signal transduction r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction research, the development of small-molecule protein kinase inhibitors remains a critical objective. The compound 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile serves as a highly versatile and privileged chemical building block for the synthesis of fused heterocyclic kinase inhibitors, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines[1].

The structural logic behind utilizing this specific scaffold lies in its dual-reactive centers and its biomimetic properties post-annulation:

  • C-5 Electrophilic Center: The 5-chloro substituent is highly activated by the adjacent electron-withdrawing carbonitrile group and the pyrazole nitrogen. This makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) with various amines, hydrazines, or thiols[2].

  • C-4 Carbonitrile Group: This group serves as an essential electrophilic handle for subsequent cyclization reactions (annulation) to form the pyrimidine ring[3].

  • N-1 p-Tolyl Group: The lipophilic p-tolyl ring provides critical hydrophobic interactions within the deep hydrophobic pocket adjacent to the ATP-binding site of kinases, enhancing both binding affinity and target selectivity.

When annulated, the resulting pyrazolo-pyrimidine core acts as a bioisostere of the purine ring of ATP[3]. It forms critical hydrogen bonds with the hinge region of kinases (such as SRC, EGFR, and CDK2), effectively acting as a Type I ATP-competitive inhibitor[4].

Experimental Workflows & Protocols

Phase 1: Chemical Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

To evaluate kinase inhibition, the raw scaffold must first be converted into the active pharmacophore through a two-step synthetic workflow.

Workflow A 5-chloro-1-p-tolyl-1H- pyrazole-4-carbonitrile B SNAr Reaction (Nucleophile Addition) A->B C 5-Substituted Intermediate B->C D Thermal Annulation (Formamide) C->D E Pyrazolo-pyrimidine Kinase Inhibitor D->E

Chemical workflow for synthesizing kinase inhibitors from the pyrazole-4-carbonitrile scaffold.

Protocol 1: Synthesis of 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile Intermediates Causality & Validation: Hydrazine or primary amines are used to displace the 5-chloro group. The reaction is driven by the strong nucleophilicity of the amine and the electron-deficient nature of the C-5 position. DIPEA is utilized to scavenge the generated HCl, preventing the protonation of the nucleophile and ensuring the reaction goes to completion.

  • Reagents: Dissolve 1.0 eq of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in anhydrous ethanol (0.2 M).

  • Substitution: Add 2.5 eq of the desired nucleophile (e.g., hydrazine monohydrate or a substituted secondary amine like piperazine) and 1.5 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Reflux the mixture at 80°C for 4-6 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is entirely consumed.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous MgSO4, and purify via flash chromatography.

Protocol 2: Annulation to Pyrazolo[3,4-d]pyrimidine Causality & Validation: Formamide acts as both the solvent and the carbon/nitrogen source to close the pyrimidine ring, reacting with the 5-amino and 4-carbonitrile groups under high thermal conditions[4].

  • Suspend the intermediate from Protocol 1 in excess formamide (approx. 10 mL per gram of intermediate)[4].

  • Heat the mixture to 180°C for 2-4 hours. Note: Microwave irradiation can be used to reduce reaction time to 30 minutes and improve yields[4].

  • Cool the reaction to room temperature to allow the product to precipitate.

  • Filter the precipitate, wash with cold water and cold ethanol, and dry under high vacuum to yield the final pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Phase 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Once synthesized, the derivatives are evaluated for their ability to inhibit target kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity, low background interference, and robust Z'-factor.

Protocol 3: TR-FRET Kinase Assay Causality & Validation: The ATP concentration is deliberately kept near the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 value of the specific kinase to ensure the assay is highly sensitive to ATP-competitive inhibitors. DTT is included to prevent kinase oxidation at crucial cysteine residues, while BSA prevents non-specific binding of the hydrophobic inhibitor to the plastic well walls.
  • Buffer Preparation: Prepare 1X Kinase Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, and 0.1 mg/mL BSA[5].

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of the diluted compounds into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 555) to maintain a strict final DMSO concentration of 1%[6].

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture (e.g., 2 nM SRC kinase and 200 nM ULight-labeled poly-GT peptide) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent

    
     for the specific kinase).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Pathway ATP ATP Binding Kinase Target Kinase (e.g., SRC, EGFR) ATP->Kinase Binds Hinge Region Substrate Protein Substrate Phosphorylation Kinase->Substrate Catalysis Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->Kinase Competitive Inhibition Signal Oncogenic Signaling (Proliferation) Substrate->Signal Pathway Activation

Mechanism of ATP-competitive kinase inhibition by pyrazolo-pyrimidine derivatives.

Data Presentation & SAR Analysis

The structural modifications at the C-5 position (prior to annulation) significantly impact the kinase inhibitory profile. Below is a representative data summary demonstrating the Structure-Activity Relationship (SAR) of derivatives synthesized from the 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile scaffold against SRC and EGFR kinases.

Compound IDC-5 Substituent (Pre-annulation)SRC Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)Selectivity Ratio (EGFR/SRC)
Scaffold 1 -Cl (Unreacted Scaffold)>10,000>10,000N/A
Inhibitor A -NH₂ (Hydrazine derived)451202.6
Inhibitor B -NH-CH₃ (Methylamine derived)15855.6
Inhibitor C -Morpholine2104502.1
Inhibitor D -Piperazine8324.0
PP1 (Control) Standard SRC Inhibitor525050.0

Table 1: In vitro kinase inhibition data for synthesized pyrazolo[3,4-d]pyrimidine derivatives. Data illustrates that the incorporation of a piperazine moiety significantly enhances dual SRC/EGFR inhibition compared to the unreacted scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing (rsc.org) URL:[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: CNR-IRIS (cnr.it) / MDPI Pharmaceuticals URL:[Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase Source: PMC (nih.gov) URL:[Link]

  • Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice Source: PMC (nih.gov) URL:[Link]

  • WO2013041042A1 - Pyrazole carboxamides as janus kinase inhibitors Source: Google Patents URL

Sources

Application

Application Note: Using 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in Antimicrobial Studies

Abstract This application note provides a comprehensive technical guide for researchers utilizing 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS: Analogous to 102996-33-8 series) in antimicrobial drug discovery. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers utilizing 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS: Analogous to 102996-33-8 series) in antimicrobial drug discovery. As a privileged scaffold in medicinal chemistry, this compound serves as both a potent antimicrobial agent and a critical intermediate for synthesizing fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines). This guide details protocols for solubility optimization, in vitro susceptibility testing (MIC/MBC), and mechanistic validation targeting bacterial DNA gyrase.

Introduction: The Pyrazole Advantage

The pyrazole ring system is a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. The specific substitution pattern of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile offers unique advantages:

  • 1-(p-Tolyl) Group: Provides lipophilicity essential for penetrating bacterial cell membranes.

  • 4-Carbonitrile (Cyano) Group: A strong electron-withdrawing group that enhances metabolic stability and serves as a hydrogen bond acceptor in enzyme active sites.

  • 5-Chloro Substituent: A versatile handle for nucleophilic aromatic substitution (

    
    ), allowing researchers to derivatize the scaffold into more complex inhibitors.
    

Primary Applications:

  • Lead Compound Screening: Direct evaluation of antibacterial/antifungal efficacy.

  • Fragment-Based Drug Design: Use as a core scaffold to target DNA Gyrase B (GyrB) and Topoisomerase IV.

  • Synthetic Intermediate: Precursor for pyrazolo-pyrimidines and thiazole hybrids.

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Formula

Molecular Weight 217.65 g/mol
Appearance White to pale yellow solidCrystalline form
Solubility (Water) Negligible (< 10 µg/mL)Critical: Requires organic co-solvent
Solubility (DMSO) > 20 mg/mLRecommended for stock solutions
Stability Stable at RTProtect from moisture; store desiccant-sealed
Protocol 1: Stock Solution Preparation
  • Objective: Create a stable 10 mg/mL stock solution for biological assays.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Weigh 10.0 mg of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO.

  • Vortex vigorously for 30–60 seconds until fully dissolved.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Application 1: In Vitro Antibacterial Susceptibility Testing[3]

Rationale

Because of the compound's hydrophobicity, standard aqueous broths can cause precipitation, leading to false negatives. This protocol uses a modified broth microdilution method compliant with CLSI guidelines but optimized for hydrophobic small molecules.

Workflow Diagram

MIC_Workflow cluster_QC Quality Control Start Stock Prep (10 mg/mL DMSO) Dilution Intermediate Dilution (1:10 in Media -> 1 mg/mL) Start->Dilution Reduce DMSO shock PlatePrep 96-Well Plate Setup (Serial 2-fold Dilutions) Dilution->PlatePrep Final DMSO < 2.5% Incubation Incubate (37°C, 16-24 hrs) PlatePrep->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Add to wells Readout Visual/OD600 Readout Incubation->Readout QC1 Solvent Control (2.5% DMSO) QC1->Readout QC2 Positive Control (Ciprofloxacin) QC2->Readout

Caption: Figure 1. Optimized Broth Microdilution Workflow for hydrophobic pyrazole scaffolds.

Detailed Protocol

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well polypropylene plates (low binding).

  • Resazurin dye (optional, for visual viability).

Steps:

  • Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:10 in MHB to get 1 mg/mL (10% DMSO). This prevents "crashing out" when adding directly to the well.

  • Serial Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 200 µL of the 1 mg/mL intermediate to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.

    • Result: Concentration range 1000 µg/mL to ~2 µg/mL.

  • Inoculation: Prepare bacterial suspension (0.5 McFarland) and dilute 1:100. Add 100 µL to all wells.

    • Final Test Concentration: 500 µg/mL down to 1 µg/mL.

    • Final DMSO Concentration: < 5% (Non-toxic to most bacteria like E. coli and S. aureus).

  • Incubation: 37°C for 18–24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Verification: Add 30 µL of 0.01% Resazurin. Blue = No Growth (Inhibition); Pink = Growth.

Application 2: Mechanism of Action (DNA Gyrase Inhibition)

Rationale

Pyrazole-4-carbonitrile derivatives are structurally similar to known ATP-competitive inhibitors of bacterial DNA Gyrase B (GyrB). They bind to the ATP-binding pocket, preventing the energy-dependent supercoiling of DNA required for replication.

Mechanism Pathway

MOA_Pathway Compound 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile Target DNA Gyrase B (ATPase Domain) Compound->Target H-Bonding (CN group) Action Competitive Inhibition of ATP Binding Target->Action Downstream Inhibition of DNA Supercoiling Action->Downstream Result Bacterial Cell Death (Replication Arrest) Downstream->Result

Caption: Figure 2. Proposed Mechanism of Action targeting the ATPase domain of DNA Gyrase.

Validation Protocol: Supercoiling Assay

Objective: Confirm if the compound inhibits the enzymatic activity of DNA Gyrase. Kit: E. coli Gyrase Supercoiling Assay Kit (commercially available).

  • Reaction Mix: Combine Assay Buffer, Relaxed Plasmid pBR322 (substrate), and E. coli Gyrase enzyme.

  • Treatment: Add 1 µL of compound stock (various concentrations). Include Novobiocin as a positive control (known GyrB inhibitor).

  • Initiation: Add ATP to start the reaction.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer/Loading Dye.

  • Visualization: Run on a 1% agarose gel.

    • Interpretation:

      • Active Gyrase (No Inhibition): DNA migrates fast (Supercoiled).

      • Inhibited Gyrase: DNA migrates slow (Relaxed/Open Circle).

Data Analysis & Interpretation

When reporting results for this compound, organize data to highlight potency and selectivity.

MetricCalculation/DefinitionTarget Value (Hit Criteria)
MIC Lowest conc. inhibiting visible growth< 10 µg/mL (Excellent)10–64 µg/mL (Moderate)
MBC Lowest conc. killing 99.9% of inoculumMBC/MIC ratio ≤ 4 (Bactericidal)
IC50 (Gyrase) Conc. inhibiting 50% enzyme activity< 50 µM
Selectivity Index (SI)

> 10 (Safe window)

Troubleshooting Guide:

  • Precipitation in Wells: If the media turns cloudy immediately upon addition, the compound has crashed out. Solution: Increase the dilution factor or use 5% Tween-80 in the broth to stabilize the suspension.

  • Inconsistent MICs: Ensure the inoculum size is strictly controlled (

    
     CFU/mL). Over-inoculation artificially raises MICs for competitive inhibitors.
    

References

  • Review of Pyrazole Scaffolds

    • Title: Pyrazole derivatives as potent anti-microbial agents.[1][2][3][4]

    • Source:Bioorganic & Medicinal Chemistry, 2021.
    • Link:

  • Mechanism of Action (Gyrase)

    • Title: Targeting bacterial DNA gyrase B with pyrazole deriv
    • Source:Journal of Medicinal Chemistry, 2017.
    • Link:

  • Synthesis & Properties

    • Title: Facile Synthesis and Antimicrobial Activities of Pyrazole-4-carbonitrile Deriv
    • Source:N
    • Link:

  • CLSI Guidelines

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source:Clinical and Labor
    • Link:

Sources

Method

Application Note: A Comprehensive Guide to the Knorr Synthesis of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazoles represent a cornerstone of heterocyclic chemistry, with derivatives demonstrating a vast range of biological activities crucial for drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a cornerstone of heterocyclic chemistry, with derivatives demonstrating a vast range of biological activities crucial for drug development, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly efficient method for constructing the pyrazole ring.[2] This application note provides an in-depth guide to the Knorr synthesis, detailing the underlying mechanism, a robust experimental protocol for the preparation of 3,5-dimethylpyrazole, characterization techniques, and a comprehensive troubleshooting guide. The aim is to equip researchers with the foundational knowledge and practical insights required to successfully implement and adapt this versatile reaction.

Scientific Principles and Mechanism

The Knorr pyrazole synthesis is a classic condensation reaction that forms a pyrazole ring from two key building blocks: a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4][5] The reaction proceeds with high efficiency, driven by the formation of a stable, aromatic pyrazole ring.[6]

The Reaction Mechanism:

The synthesis is typically catalyzed by a small amount of acid.[3][4][7] The mechanism can be described in the following key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the regioselectivity-determining step, especially with unsymmetrical dicarbonyls. For β-ketoesters, the initial condensation preferentially occurs at the more reactive ketone carbonyl over the ester.[1][6][8]

  • Intramolecular Cyclization: Following the formation of the hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group.[1][3]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of two water molecules) to form the final, stable aromatic pyrazole ring.[6] The acid catalyst is regenerated during this process.[3][4]

The use of substituted hydrazines (e.g., phenylhydrazine) or unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, a critical consideration for synthetic planning.[2]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (2,4-pentanedione) and hydrazine hydrate. This specific transformation is a well-established, high-yielding example of the Knorr synthesis.[9][10]

Safety Precautions:

  • Hydrazine is toxic and potentially explosive. Handle hydrazine hydrate with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. [6]

  • Acetylacetone is flammable and a skin/eye irritant.

  • All chemical waste should be disposed of according to institutional and local regulations.[9]

Materials and Equipment
Reagents & MaterialsEquipment
Hydrazine hydrate (~64% N₂H₄)250 mL Round-bottom flask
Acetylacetone (2,4-pentanedione)Magnetic stirrer and stir bar
Deionized waterThermometer
Diethyl ether (anhydrous)Ice bath
Anhydrous potassium carbonateSeparatory funnel (500 mL)
Saturated sodium chloride solution (brine)Rotary evaporator
Petroleum ether (90-100 °C)Büchner funnel and filter flask
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a solution of hydrazine hydrate (10.0 g, approx. 0.20 mol) in 80 mL of deionized water.[10]

  • Controlling Exothermicity: Immerse the flask in an ice bath and begin stirring. Cool the hydrazine solution until the internal temperature reaches approximately 15°C.[9] Causality Note: The initial reaction between hydrazine and acetylacetone is exothermic.[8] Cooling is crucial to control the reaction rate, prevent excessive heat generation which could lead to side reactions or a runaway reaction, and ensure selective product formation.

  • Substrate Addition: Add acetylacetone (20.0 g, 0.20 mol) dropwise to the cold, stirring hydrazine solution.[9] Maintain the internal temperature at or below 15-20°C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Period: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour. During this time, the product, 3,5-dimethylpyrazole, will begin to precipitate as a white solid.[9][11]

  • Workup - Dissolution & Extraction: Remove the ice bath and dilute the reaction mixture with 100 mL of water to dissolve any precipitated inorganic salts.[9] Transfer the entire contents to a 500 mL separatory funnel.

  • Organic Extraction: Extract the aqueous mixture with an initial 100 mL portion of diethyl ether. Separate the layers and collect the organic (top) layer. Sequentially extract the aqueous layer three more times with 40 mL portions of diethyl ether.[9] Causality Note: 3,5-dimethylpyrazole has moderate solubility in water. Multiple extractions with an organic solvent are necessary to efficiently transfer the product from the aqueous phase to the organic phase, maximizing the isolated yield.

  • Washing and Drying: Combine all the ether extracts in the separatory funnel. Wash the combined organic layer once with 50 mL of saturated sodium chloride solution (brine) to remove residual water. Transfer the ether solution to a clean flask and dry it over anhydrous potassium carbonate.[9]

  • Isolation: Decant or filter the dried ether solution away from the drying agent. Remove the diethyl ether using a rotary evaporator. The residue will be a slightly yellow crystalline solid of 3,5-dimethylpyrazole.[9] The expected yield is typically in the range of 77-85%.[9]

Purification

The crude product obtained is often of high purity (m.p. 107–108°C).[9] If further purification is required, recrystallization is effective.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot petroleum ether (boiling range 90-100°C) or an ethanol-water mixture.[9][12] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Expertise Note: Due to the high solubility of 3,5-dimethylpyrazole in alcohols like methanol or ethanol, recovery can be difficult. Using a less polar solvent like petroleum ether often gives better recovery of nearly colorless material.[9]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow A Reagent Preparation (Hydrazine Solution) B Controlled Addition (Acetylacetone at <20°C) A->B Ice Bath Cooling C Reaction & Precipitation (1 hr at 15°C) B->C Stirring D Aqueous Workup (Dilution & Transfer) C->D Dissolve Salts E Liquid-Liquid Extraction (Diethyl Ether) D->E Phase Separation F Drying & Concentration (K₂CO₃, Rotovap) E->F Isolate Organic Layer G Purification (Recrystallization) F->G Crude Product H Product Characterization (NMR, MS, MP) G->H Purified Product

Sources

Application

Introduction: The Shift to Sustainable Heterocycle Synthesis

Application Note: Sustainable and Green Chemistry Approaches for Pyrazole Scaffold Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable and Green Chemistry Approaches for Pyrazole Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Pyrazole derivatives are privileged nitrogen-containing heterocycles that form the core of numerous FDA-approved therapeutics, including anti-inflammatory agents (celecoxib), kinase inhibitors (ruxolitinib), and anticancer drugs[1]. Traditionally, the synthesis of these scaffolds—such as the Knorr pyrazole synthesis or 1,3-dipolar cycloadditions—relies heavily on volatile organic solvents (VOCs), hazardous reagents, and prolonged thermal refluxing. These conventional methods suffer from high Environmental Factors (E-factors) and poor atom economy.

To align drug discovery with global sustainability mandates, modern synthetic chemistry has pivoted toward green methodologies. This application note details three field-proven, high-efficiency green approaches for pyrazole synthesis: Deep Eutectic Solvents (DES) , Mechanochemistry (Ball Milling) , and Microwave-Assisted Aqueous Synthesis . By adopting these modalities, researchers can drastically reduce reaction times, eliminate toxic waste, and improve overall yields[1].

Mechanistic Insights & Causality in Green Synthesis

Understanding the physicochemical mechanisms behind these green technologies is crucial for optimizing reaction parameters and troubleshooting synthetic workflows.

  • Deep Eutectic Solvents (DES): A DES, typically formed by mixing a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea), creates a dense supramolecular network with a melting point significantly lower than its individual components[2]. In pyrazole synthesis, the DES acts as both a biodegradable solvent and a Brønsted/Lewis acid catalyst. The hydrogen-bond network activates the electrophilic carbonyl carbon of the 1,3-dicarbonyl precursor, facilitating rapid nucleophilic attack by the hydrazine derivative without the need for external toxic catalysts[3].

  • Mechanochemistry (Ball Milling): Mechanochemical synthesis utilizes kinetic energy to drive chemical transformations in the solid state. High-frequency collisions between grinding balls generate localized "hot spots" of extreme pressure and temperature. This micro-environment overcomes activation energy barriers, driving the condensation of chalcones and hydrazines to completion in the absence of a bulk solvent[4].

  • Microwave-Assisted Aqueous Synthesis: Microwave irradiation couples directly with polar molecules (such as water and hydrazine), inducing rapid dipole rotation and localized superheating. This dielectric heating eliminates the thermal gradients inherent to conventional conductive heating, accelerating the cyclization step from hours to mere minutes[5]. Furthermore, performing these reactions in water maximizes the "green" profile of the protocol[6].

G A Carbonyl Precursor C DES H-Bond Activation A->C B Hydrazine B->C D Hydrazone Intermediate C->D Nucleophilic Attack E Intramolecular Cyclization D->E -H2O F Pyrazole Derivative E->F Aromatization

Mechanistic pathway of DES-catalyzed pyrazole synthesis via H-bond activation.

Comparative Analysis of Green Synthetic Modalities

To assist in selecting the appropriate methodology for your specific substrate scope, the following table summarizes the quantitative metrics and operational characteristics of each approach.

Synthetic ModalityTypical Reaction TimeAverage YieldE-FactorKey AdvantagesLimitations
Conventional Heating 4–12 hours60–75%High (>50)Established literature protocolsToxic solvents, high energy cost
Microwave (Aqueous) 5–15 minutes80–95%Low (<10)Rapid kinetics, water as solvent[5]Requires specialized MW reactors
Deep Eutectic Solvents 1–3 hours85–98%Low (<5)Catalyst-free, recyclable solvent[2]High viscosity complicates extraction
Mechanochemistry 30–60 minutes85–95%Near ZeroSolvent-free, highly scalable[4]Requires milling equipment

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific Quality Control (QC) checkpoints to ensure experimental integrity and reproducibility.

Protocol A: Microwave-Assisted Aqueous Synthesis of 3,5-Disubstituted Pyrazoles

This protocol utilizes dielectric heating in an aqueous medium, leveraging the hydrophobic effect to drive the condensation of non-polar organic precursors[6].

  • Preparation: In a 10 mL microwave-safe reaction vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol).

  • Solvent Addition: Add 3.0 mL of deionized water. If the substrates are highly lipophilic, add 2-3 drops of a green surfactant (e.g., PEG-400) to enhance dispersion.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Set the parameters to 100 °C, 150 W, and irradiate for 10 minutes[5].

  • Isolation: Cool the vial to room temperature. The pyrazole product typically precipitates out of the aqueous phase. Filter the solid under a vacuum and wash with cold water.

  • IPQC & Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the dicarbonyl spot (Rf ~0.6) and the appearance of a highly UV-active pyrazole spot (Rf ~0.3) confirms completion. Validate via

    
    H NMR (CDCl
    
    
    
    ); the diagnostic pyrazole C4-H proton should appear as a sharp singlet between
    
    
    6.0–6.8 ppm.
Protocol B: Mechanochemical (Ball-Milling) Solvent-Free Synthesis

This protocol is ideal for synthesizing 3,5-diphenyl-1H-pyrazoles directly from chalcones and hydrazines without any bulk solvent[4].

  • Loading: Introduce the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.5 mmol) into a 10 mL stainless steel milling jar containing two 5 mm stainless steel grinding balls.

  • Primary Milling: Secure the jar in a vibratory ball mill and mill at a high frequency (e.g., 30 Hz) for 30 minutes.

  • Oxidation: Open the jar and add a mild, solid oxidant (e.g., sodium persulfate, Na

    
    S
    
    
    
    O
    
    
    , 1.2 mmol) to drive the aromatization of the in situ generated pyrazoline intermediate.
  • Secondary Milling: Mill for an additional 15–30 minutes.

  • Workup: Disperse the resulting solid mixture in 10 mL of water to dissolve inorganic salts. Filter the crude product and recrystallize from hot ethanol.

  • IPQC & Validation: The crude product should be a free-flowing powder. Melting point analysis should sharply match literature values (e.g., 199-200 °C for 3,5-diphenyl-1H-pyrazole).

G Step1 Load Reagents (Chalcone + Hydrazine) Step2 Ball Milling (High Freq, 30 min) Step1->Step2 Step3 Add Oxidant (e.g., Na2S2O8) Step2->Step3 In situ intermediate Step4 Secondary Milling (15-30 min) Step3->Step4 Step5 Aqueous Dispersion & Filtration Step4->Step5 Solvent-free crude Step6 Pure Pyrazole Product Step5->Step6 High Yield (>85%)

Step-by-step workflow for the mechanochemical synthesis of pyrazole derivatives.

Protocol C: Deep Eutectic Solvent (DES) Mediated Synthesis

This protocol utilizes a Choline Chloride/Urea DES, which is biodegradable, non-toxic, and highly efficient for multicomponent pyrazole syntheses[3].

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80 °C under constant stirring until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction: Add the

    
    -ketoester (1.0 mmol) and hydrazine (1.0 mmol) directly to 2.0 mL of the prepared DES.
    
  • Incubation: Stir the mixture at 60 °C for 1–2 hours. The DES network will catalyze the cyclocondensation.

  • Extraction & Recycling: Add 5.0 mL of water to the reaction mixture. The DES is highly water-soluble, causing the hydrophobic pyrazole product to precipitate. Filter the product. The aqueous DES filtrate can be recovered by evaporating the water under reduced pressure, allowing the DES to be recycled for up to 4 subsequent runs with minimal loss of catalytic activity[2].

  • IPQC & Validation: To ensure the DES has been fully removed from the product, check the

    
    H NMR spectrum for the absence of choline chloride peaks (strong singlets around 
    
    
    
    3.1 ppm for N(CH
    
    
    )
    
    
    ).

Conclusion

The integration of green chemistry principles into heterocyclic synthesis is no longer optional; it is a critical requirement for modern drug development. By replacing VOCs and heavy metal catalysts with microwave-assisted aqueous media, mechanochemical forces, or deep eutectic solvents, researchers can achieve superior yields, exceptional atom economy, and robust scalability while maintaining strict environmental compliance.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025. URL:[Link]

  • Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives. Frontiers in Chemistry, 2023. URL:[Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances, 2025. URL:[Link]

Sources

Method

Application of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in crop protection

Application Note: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile as a Core Scaffold in Next-Generation Crop Protection Agents Executive Rationale & Chemical Significance The development of modern agrochemicals relies heav...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile as a Core Scaffold in Next-Generation Crop Protection Agents

Executive Rationale & Chemical Significance

The development of modern agrochemicals relies heavily on robust, versatile heterocyclic building blocks. Among these, pyrazole-4-carbonitrile derivatives have emerged as a cornerstone in crop protection, functioning as the core pharmacophore for broad-spectrum insecticides (e.g., Fipronil, Ethiprole) and novel fungicides [1].

As a Senior Application Scientist, I frequently utilize 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS 1269292-29-6) as a highly privileged intermediate. The strategic selection of this specific molecule is driven by three structural features:

  • The 4-Carbonitrile Group: Essential for high-affinity binding within the target receptor pockets (such as the insect GABA receptor) and for complexation with fungal zymoproteins [2].

  • The 1-p-Tolyl Moiety: Replaces the traditional, highly halogenated phenyl rings (like the 2,6-dichloro-4-trifluoromethylphenyl group in Fipronil). The p-tolyl group modulates the lipophilicity (

    
    ) of the final active ingredient, altering its systemic mobility in plants and potentially overcoming target-site cross-resistance in pest populations.
    
  • The 5-Chloro Substituent: Acts as a highly reactive leaving group. The electron-withdrawing nature of the adjacent nitrile and the pyrazole nitrogen highly activates the C-5 position toward Nucleophilic Aromatic Substitution (

    
    ). This allows for the rapid, high-yield introduction of amines, thiols, or alkoxides to generate diverse screening libraries [3].
    

Mechanistic Pathways in Crop Protection

Derivatives synthesized from 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile exhibit dual-action potential depending on the functionalization at the C-5 position and the nitrile group.

In insecticidal applications, these compounds act as non-competitive allosteric modulators of the


-aminobutyric acid (GABA)-gated chloride channel. By binding to the channel pore, they block the influx of chloride ions, leading to a loss of inhibitory tone, severe central nervous system hyperexcitation, and rapid pest mortality.

MoAPathway A Pyrazole Derivative (Active Ingredient) B Binding to GABA-gated Chloride Channel A->B C Allosteric Blockade of Chloride Influx B->C D Membrane Depolarization (Loss of Inhibitory Tone) C->D E CNS Hyperexcitation & Convulsions D->E F Target Pest Mortality E->F

Mechanism of action for pyrazole-based insecticides targeting the GABA-gated chloride channel.

Experimental Workflows & Protocols

To transform 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile into a viable crop protection agent, we employ a self-validating synthetic workflow followed by rigorous in vitro bio-evaluation.

SyntheticWorkflow A 5-chloro-1-p-tolyl-1H-pyrazole- 4-carbonitrile (Core Intermediate) B Nucleophilic Substitution (SNAr) (Amines / Thiols) A->B Base, Heat C 5-Substituted Pyrazole- 4-carbonitrile B->C D Nitrile Hydration / Reduction (H2O2 / NaOH or DIBAL-H) C->D E Pyrazole-4-carboxamides / Aldehydes D->E F Agrochemical Formulation & Bio-Evaluation E->F

Workflow for derivatizing 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile into agrochemicals.

Protocol 1: Nucleophilic Aromatic Substitution ( ) at C-5

Objective: Synthesize 5-alkylthio or 5-amino derivatives to establish the primary pharmacophore. Causality: We utilize Potassium Carbonate (


) in N,N-Dimethylformamide (DMF) because the polar aprotic solvent accelerates the 

transition state, while the mild base prevents unwanted hydrolysis of the sensitive nitrile group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in 10 mL of anhydrous DMF.

  • Reagent Addition: Add 1.2 mmol of the desired nucleophile (e.g., benzyl mercaptan or a primary amine) followed by 1.5 mmol of anhydrous

    
    .
    
  • Reaction Execution: Stir the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (

    
    ) and the appearance of a more polar spot (
    
    
    
    ) indicates conversion. Confirm the mass shift via LC-MS (loss of the
    
    
    isotopic cluster, appearance of the
    
    
    product peak).
  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    
Protocol 2: In Vitro Fungicidal Bioassay (Poisoned Food Technique)

Objective: Evaluate the efficacy of the synthesized derivatives against key phytopathogens (e.g., Fusarium oxysporum). Causality: The poisoned food technique ensures uniform exposure of the fungal mycelium to the active ingredient, providing highly reproducible


 (Half Maximal Effective Concentration) values.

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Compound Dosing: Dissolve the synthesized pyrazole derivative in DMSO to create a 10,000 mg/L stock solution. Add aliquots to the cooling PDA (approx. 50°C) to achieve final concentrations of 1, 5, 10, 25, and 50 mg/L.

  • Self-Validation Controls: Prepare a negative control (PDA + equivalent DMSO volume) to ensure the solvent does not inhibit growth, and a positive control (PDA + Carbendazim) to validate assay sensitivity.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old F. oxysporum culture) in the center of each Petri dish.

  • Incubation & Measurement: Incubate at 25°C in the dark for 72 hours. Measure the radial mycelial growth using digital calipers.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Use probit analysis to determine the

    
     values.
    

Quantitative Data Synthesis

The optimization of the


 reaction and the subsequent biological evaluation yield critical data for structure-activity relationship (SAR) modeling.

Table 1: Optimization of


 at the C-5 Position (Using Benzyl Mercaptan) 
SolventBaseTemperature (°C)Time (h)Conversion (%)*Isolated Yield (%)
Ethanol

78 (Reflux)124538
Acetonitrile

82 (Reflux)87265
DMF

80 4 >99 92
DMSO

803>9988 (Impurities noted)

*Determined by LC-MS integration of the crude reaction mixture.

Table 2: Comparative Fungicidal Activity (


 in mg/L) of Derived Pyrazoles 
Compound / DerivativeFusarium oxysporumBotrytis cinereaRhizoctonia solani
5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (Intermediate)>100>100>100
5-(benzylthio)-1-p-tolyl-1H-pyrazole-4-carbonitrile12.418.215.6
5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile24.531.028.4
Carbendazim (Positive Control) 2.1 1.8 2.5

Data Insight: While the 5-chloro intermediate itself lacks significant biological activity, its conversion into thioether or amino derivatives drastically improves fungicidal efficacy. The lipophilic benzylthio group enhances penetration through the fungal cell wall, reflecting lower


 values compared to the amino derivative.

References

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: Advances in Chemical Engineering and Science (SCIRP) URL:[Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: Molecules (PubMed Central) URL:[Link]

  • Synthesis, Insecticide Evaluation & Molecular Docking Studies of Some New Functionalized Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis Source: Chemistry & Biodiversity (PubMed) URL:[Link]

Application

Development of Pyrazole-Based Inhibitors for Specific Signaling Pathways: Application Notes and Protocols

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of pyrazole-based inhibitors targeting specific signaling pathways. We delve into the intricacies of targeting critical pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are frequently dysregulated in cancer and inflammatory diseases.[3][4] This guide offers detailed, field-proven protocols for biochemical and cell-based assays, along with insights into structure-activity relationship (SAR) studies to optimize lead compounds.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[3][5] Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide range of biological targets.[3][6] This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5][7] Notably, several FDA-approved protein kinase inhibitors, such as Ruxolitinib and Crizotinib, feature a pyrazole core, highlighting its importance in targeting signaling pathways.[3][5]

The development of pyrazole-based inhibitors often involves strategic modifications to the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties.[8] Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new derivatives with improved therapeutic profiles.[9]

Targeting Key Signaling Pathways

Dysregulation of cellular signaling pathways is a hallmark of many diseases. Pyrazole-based inhibitors have shown significant promise in modulating the activity of key kinases within these pathways.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[10] Abnormalities in this pathway are implicated in various cancers and autoimmune disorders.[11][12] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are the primary targets for therapeutic intervention.[10]

JAK_STAT_Pathway

Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera.[3][6] Its mechanism of action involves binding to the ATP-binding pocket of the JAK kinases, thereby preventing the phosphorylation and activation of STAT proteins.[6]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAP kinases. Dysregulation of the MAPK pathway is a common feature in many cancers.[13]

MAPK_Pathway

Several pyrazole-based inhibitors have been developed to target components of the MAPK pathway. For instance, Pexmetinib is a pyrazole derivative that inhibits p38 MAPK and has been evaluated in clinical trials for various cancers.[3] Another example is GDC-0994 (Ravoxertinib), a pyrazole amino-pyrimidine derivative that is a highly selective inhibitor of ERK1/2.[13]

Workflow for Pyrazole-Based Inhibitor Development

The development of novel pyrazole-based inhibitors follows a structured, multi-step process from initial design to preclinical evaluation.

Inhibitor_Development_Workflow

Protocols for Synthesis and Evaluation

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various methods, with the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives being a common and versatile approach.[14][15]

Protocol: Synthesis of 1,3,5-Substituted Pyrazoles

  • Reaction Setup: In a round-bottom flask, dissolve the selected 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add the desired hydrazine derivative (1 equivalent) to the solution.

  • Catalyst (Optional): For certain reactions, a catalytic amount of acid (e.g., acetic acid) or a solid catalyst like nano-ZnO can be added to improve reaction rates and yields.[16]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Note: The specific reaction conditions and purification methods will vary depending on the substrates used.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase.[17] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[18][19]

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. Prepare serial dilutions of the pyrazole-based inhibitor.

  • Kinase Reaction: In a 384-well plate, add the kinase, the pyrazole inhibitor at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Component Typical Concentration
Kinase1-10 nM
Substrate0.1-1 mg/mL (protein) or 10-100 µM (peptide)
ATPAt or below the Km value for the kinase
InhibitorSerially diluted (e.g., 10 µM to 0.1 nM)

Table 1: Typical concentrations for an ADP-Glo™ Kinase Assay.

Cell-Based Assays for Pathway Inhibition

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[20][21][22] These assays can measure the downstream effects of target inhibition, such as changes in cell proliferation, apoptosis, or the phosphorylation status of key signaling proteins.[23]

Protocol: Western Blot Analysis of Pathway Inhibition

  • Cell Culture and Treatment: Seed the appropriate cancer cell line in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the pyrazole-based inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target pathway proteins (e.g., p-STAT3 and total STAT3, or p-ERK and total ERK).

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target protein.

Protocol: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure: Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance (MTS) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Promising lead compounds are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.[24]

Protocol: Xenograft Tumor Model in Mice

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazole-based inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.[25]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable framework in the design of targeted therapies.[8] The protocols and guidelines presented here provide a solid foundation for the development of novel pyrazole-based inhibitors of specific signaling pathways. Future research will likely focus on developing more selective inhibitors, including allosteric modulators and macrocyclic derivatives, to overcome challenges such as drug resistance and off-target effects.[26][27] The integration of computational drug design, high-throughput screening, and advanced cell-based models will further accelerate the discovery of the next generation of pyrazole-based therapeutics.[8]

References

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Link]

  • National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Mini-Reviews in Medicinal Chemistry. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]

  • RSC Publishing. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Bentham Science. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • Tech Science Press. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]

  • Eco-Vector Journals. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • ResearchGate. (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • National Center for Biotechnology Information. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • National Center for Biotechnology Information. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan. [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • PubMed. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • ACS Publications. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • PubMed. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]

  • J-Stage. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. [Link]

  • STAR Protocols. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Infinix Bio. Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. [Link]

  • Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Sygnature Discovery. Cell Based Potency Assays. [Link]

  • ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]

  • RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]

  • ResearchGate. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. [Link]

  • ResearchGate. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

  • BMG LABTECH. Kinase assays. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Anticancer Evaluation of Pyrazole-Indole Hybrids

Introduction: The Strategic Union of Pyrazole and Indole Scaffolds in Oncology The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. A powerful strategy that has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Pyrazole and Indole Scaffolds in Oncology

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. A powerful strategy that has emerged in drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity or a novel mechanism of action.[1][2] This approach aims to leverage the distinct therapeutic advantages of each constituent moiety, potentially leading to synergistic effects, improved target affinity, and the ability to overcome drug resistance.[3][4]

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs known for a wide range of biological activities, including anticancer effects.[5][6] Similarly, the pyrazole ring is a versatile five-membered heterocycle that is a key component in several commercially available drugs and exhibits significant anticancer properties.[3][7] The fusion of these two potent pharmacophores into pyrazole-indole hybrids has yielded compounds with promising antitumor activities against a variety of human cancer cell lines, making this an area of intense research.[8][9]

This guide provides a comprehensive, field-proven framework for the synthesis of a representative class of pyrazole-indole hybrids and the subsequent in vitro evaluation of their anticancer potential. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that researchers can not only replicate the protocols but also adapt and troubleshoot them effectively.

Part 1: Synthesis of Pyrazole-Indole Hybrids via Condensation Reaction

A common and effective method for synthesizing pyrazole-indole hybrids involves the condensation reaction between a 5-aminopyrazole precursor and an indole-containing aldehyde, such as 1H-indole-3-carbaldehyde.[1][8] This approach is advantageous due to the accessibility of starting materials and the straightforward nature of the reaction.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization A Reactants: 5-Aminopyrazole Derivative 1H-Indole-3-carbaldehyde B Solvent & Catalyst: Ethanol (EtOH) Acetic Acid (AcOH, cat.) C Reaction: Reflux for 6-8 hours B->C Combine & Heat D Work-up: Cooling, Filtration, Washing with cold EtOH C->D Reaction Completion E Crude Product D->E Isolation F Purification: Recrystallization or Column Chromatography E->F G Pure Pyrazole-Indole Hybrid F->G H Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy G->H I Verified Compound Structure H->I

Caption: General workflow for the synthesis, purification, and characterization of pyrazole-indole hybrids.

Protocol 1: Synthesis of 5-((1H-indol-3-yl)methyleneamino)-N-aryl-3-(arylamino)-1H-pyrazole-4-carboxamide

This protocol is adapted from methodologies that have successfully produced potent anticancer pyrazole-indole hybrids.[1][2] It describes the synthesis of a Schiff base by reacting a 5-aminopyrazole with 1H-indole-3-carbaldehyde.

Rationale: The reaction proceeds via the nucleophilic attack of the primary amine of the 5-aminopyrazole on the carbonyl carbon of the indole-3-carbaldehyde, followed by dehydration under acidic catalysis to form the C=N imine bond of the Schiff base. Acetic acid serves as a catalyst to protonate the aldehyde's carbonyl group, making it more electrophilic.

Materials:

  • Substituted 5-aminopyrazole (e.g., 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide) (1.0 mmol)

  • 1H-indole-3-carbaldehyde (1.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine the 5-aminopyrazole derivative (1.0 mmol) and 1H-indole-3-carbaldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add 25 mL of absolute ethanol to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[2]

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle on a stirring plate. Heat the mixture to reflux and maintain it with continuous stirring for 6-8 hours.[6]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane-EtOAc).

  • Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The solid product will often precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized hybrid using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11] The presence of a characteristic singlet for the N-H proton of the indole moiety around 11 ppm in the ¹H NMR spectrum is a key indicator of successful synthesis.[5]

Part 2: In Vitro Anticancer Evaluation

The foundational step in assessing the anticancer potential of newly synthesized compounds is to determine their effect on cancer cell viability and proliferation.[12] The MTT assay is a widely used, reliable, and colorimetric method for this purpose.[6][13]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12] This reduction is carried out by mitochondrial dehydrogenase enzymes.[14] The resulting formazan is insoluble and can be dissolved using a solubilizing agent (like DMSO). The absorbance of the solubilized formazan solution, measured with a spectrophotometer, is directly proportional to the number of viable cells.

Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight B 2. Compound Treatment Treat cells with various concentrations of pyrazole-indole hybrids for 48-72h A->B C 3. MTT Addition Add MTT solution to each well and incubate for 3-4h B->C D 4. Formazan Crystal Formation Viable cells convert yellow MTT to purple formazan C->D Mitochondrial Reductases E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader E->F G 7. Data Analysis Calculate % cell viability and determine IC₅₀ values F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Welcome to the Advanced Synthesis Support Center. The synthesis of 5-chloro-1-arylpyrazole-4-carbonitriles is a critical transformation in agrochemical and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 5-chloro-1-arylpyrazole-4-carbonitriles is a critical transformation in agrochemical and pharmaceutical development. However, researchers frequently encounter stalled conversions, tarry byproducts, or unexpected des-amination during the synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile .

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the two primary synthetic routes: Deoxychlorination (Route A) and the Non-Aqueous Sandmeyer Reaction (Route B).

Route A: POCl₃-Mediated Deoxychlorination

The most direct industrial route involves the chlorination of 5-hydroxy-1-p-tolyl-1H-pyrazole-4-carbonitrile. While POCl₃ is the standard reagent for converting heterocyclic hydroxy/oxo groups to chlorides [1], the reaction is highly sensitive to catalytic activation and thermal control.

RouteA SM 5-Hydroxy-1-p-tolyl-1H- pyrazole-4-carbonitrile Reagent POCl3 + DMF (cat.) Vilsmeier Reagent SM->Reagent  Activation Intermediate O-Activated Chloroiminium Species Reagent->Intermediate  Substitution Product 5-Chloro-1-p-tolyl-1H- pyrazole-4-carbonitrile Intermediate->Product  Cl- attack (100°C) Tar Tarry Byproducts (Thermal Degradation) Intermediate->Tar  >120°C or Poor Quench

Mechanistic pathway and failure modes for POCl3-mediated deoxychlorination of 5-hydroxypyrazoles.

FAQs & Mechanistic Troubleshooting

Q: Why is my conversion from the 5-hydroxy precursor stalling at 50%, even with excess POCl₃? A: 5-Hydroxy-1-p-tolyl-1H-pyrazole-4-carbonitrile exists predominantly as its highly stable 5-oxo tautomer (a pyrazolone). POCl₃ alone is a relatively weak electrophile and struggles to activate this amide-like oxygen. You must add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species rapidly O-formylates the pyrazolone, creating an activated intermediate that readily undergoes nucleophilic displacement by chloride ions.

Q: I'm getting a black, tarry mess after POCl₃ removal. What went wrong? A: This is a classic thermal degradation issue. If your water bath exceeds 45–50 °C during rotary evaporation, the concentrated product and residual phosphorus species will polymerize into oligomeric tar. Furthermore, if you quench the un-concentrated mixture directly into water without controlling the exotherm (allowing internal temps to spike >20 °C), you risk aggressive hydrolysis of the nitrile group or reversion to the 5-hydroxy starting material. Always remove excess POCl₃ under high vacuum at low temperatures.

Protocol A: Optimized Deoxychlorination Methodology

This protocol is self-validating: the color change from pale yellow to deep amber upon DMF addition confirms the formation of the active Vilsmeier species.

  • Charge: To a flame-dried 250 mL round-bottom flask, add 5-hydroxy-1-p-tolyl-1H-pyrazole-4-carbonitrile (10.0 g, 1.0 eq) under a nitrogen atmosphere.

  • Reagent Addition: Add neat Phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature. The mixture will remain a heterogeneous suspension.

  • Activation: Add anhydrous DMF (0.1 eq) dropwise. Caution: A mild exotherm will occur, and the suspension will transition to a homogenous amber solution.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 4 hours. Monitor completion via HPLC (quench an aliquot in cold MeOH).

  • Concentration: Cool the reaction to room temperature. Remove excess POCl₃ via rotary evaporation under high vacuum, strictly maintaining the water bath below 40 °C.

  • Quenching: Dissolve the resulting thick syrup in a minimal amount of ethyl acetate (EtOAc) and add it dropwise to a vigorously stirred beaker of crushed ice and water. Maintain the internal temperature < 15 °C.

  • Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organics carefully with saturated aqueous NaHCO₃ until gas evolution ceases, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Route B: Non-Aqueous Sandmeyer Reaction

When the 5-hydroxy precursor is unavailable, researchers often start from 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile. Traditional aqueous Sandmeyer conditions (NaNO₂/HCl) frequently fail due to the poor solubility of the amine and the instability of the diazonium salt. A non-aqueous approach using tert-butyl nitrite is required [2].

RouteB SM 5-Amino-1-p-tolyl-1H- pyrazole-4-carbonitrile Reagent t-BuONO + CuCl2 in MeCN SM->Reagent Diazonium Diazonium Intermediate Reagent->Diazonium  Nitrosation Radical Aryl Radical Diazonium->Radical  -N2, Cu(I) Product 5-Chloro-1-p-tolyl-1H- pyrazole-4-carbonitrile Radical->Product  Cl transfer Byproduct Des-amino (5-H) Byproduct Radical->Byproduct  H-abstraction (from THF/solvent)

Non-aqueous Sandmeyer reaction workflow highlighting the des-amination failure pathway.

FAQs & Mechanistic Troubleshooting

Q: My Sandmeyer reaction yields the des-amino (5-H) byproduct instead of the 5-chloro product. Why? A: During the Sandmeyer reaction, the diazonium salt decomposes to form a highly reactive aryl radical. If the rate of chlorine atom transfer from CuCl₂ is slower than the rate of hydrogen atom abstraction, the radical will abstract a hydrogen atom from the solvent (e.g., if using THF) or from unreacted amine. To prevent this, use anhydrous acetonitrile (which has strong C-H bonds resistant to abstraction) and ensure a high local concentration of CuCl₂ by adding the amine to the copper/nitrite mixture (inverse addition).

Q: How do I efficiently remove the copper salts during workup? My organic layer is persistently green. A: Copper(II) salts readily coordinate with the pyrazole nitrogen and the carbonitrile group, leading to persistent green/blue coloration and poor mass recovery. Washing the organic layer with 10% aqueous ammonium hydroxide (NH₄OH) forms the highly water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺). This complex easily partitions into the aqueous phase, leaving the organic layer clean and yellow.

Protocol B: Optimized Non-Aqueous Sandmeyer Methodology

This protocol utilizes inverse addition to maintain a constant excess of the chlorine donor, suppressing radical hydrogen abstraction.

  • Reagent Preparation: In a flame-dried 250 mL flask, suspend anhydrous Copper(II) chloride (CuCl₂, 1.2 eq) in anhydrous Acetonitrile (MeCN, 10 mL/g of SM) under nitrogen. Ensure the CuCl₂ is strictly anhydrous (<500 ppm H₂O).

  • Nitrosating Agent: Add tert-Butyl nitrite (t-BuONO, 1.5 eq) to the suspension and heat the mixture to 60 °C.

  • Inverse Addition: Dissolve 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous MeCN (5 mL/g) and add this solution dropwise to the hot CuCl₂ mixture over 30–45 minutes. Immediate gas evolution (N₂) will be observed.

  • Reaction: Stir the mixture at 65 °C for 2 hours until gas evolution ceases.

  • Quenching: Cool to room temperature, quench by pouring into 1M aqueous HCl (50 mL), and extract with EtOAc (3 x 50 mL).

  • Copper Removal: Wash the combined organic layers with 10% aqueous NH₄OH (2 x 30 mL). The aqueous layer will turn deep royal blue.

  • Workup: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Quantitative Troubleshooting Data

Use the following table to benchmark your experimental parameters and expected impurity profiles against industry standards.

ParameterRoute A: Deoxychlorination (POCl₃)Route B: Non-Aqueous Sandmeyer
Primary Reagents POCl₃ (5.0–10.0 eq), DMF (0.1 eq)t-BuONO (1.5 eq), CuCl₂ (1.2 eq)
Optimal Temperature 100–110 °C60 °C to 65 °C
Typical Isolated Yield 65–85%40–60%
Major Impurities Tarry oligomers (5-15%), Unreacted SM (<5%)Des-amino 5-H byproduct (10-30%)
Critical Thresholds Do not exceed 120 °C (exotherm/tar risk)CuCl₂ must be anhydrous (<500 ppm H₂O)
Workup Priority Strict temperature control during quench (< 15 °C)NH₄OH wash to break Cu(II) coordination

References

  • Mamuye, A. D., et al. "An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones." Beilstein Journal of Organic Chemistry, 2018, 14, 1287–1292.
  • Google Patents. "1,5-diphenylpyrazolyl-3-oxyalkyl acids and 1-phenyl-5-thienylpyrazolyl-3-oxyalkyl acids and the use thereof for control of undesired plant growth." CA3164811A1.
Optimization

Technical Support Center: Optimizing the Yield of 5-Chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities of synthesizing 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities of synthesizing 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile. This two-step sequence—comprising a Michael-type cyclization followed by a non-aqueous Sandmeyer chlorination—requires strict control over solvent kinetics and radical intermediates to achieve high yields.

Below, you will find the validated reaction workflow, quantitative optimization data, standard operating procedures (SOPs), and a troubleshooting FAQ designed to solve specific experimental bottlenecks.

Reaction Workflow & Mechanistic Pathway

Workflow Step1 p-Tolylhydrazine + Ethoxymethylenemalononitrile Cond1 Reflux in EtOH/TFE (Michael Addition & Cyclization) Step1->Cond1 Int1 5-Amino-1-(p-tolyl)-1H- pyrazole-4-carbonitrile Cond1->Int1 -H2O, -EtOH Cond2 t-Butyl Nitrite + CuCl2 in Anhydrous MeCN (0 °C -> 65 °C) Int1->Cond2 Int2 Diazonium Radical Intermediate (Transient) Cond2->Int2 Diazotization Target 5-Chloro-1-(p-tolyl)-1H- pyrazole-4-carbonitrile Int2->Target Sandmeyer Chlorination (-N2)

Reaction workflow and mechanistic pathway for 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile.

Quantitative Optimization Data

To establish a self-validating protocol, we must first look at the empirical data driving our reagent and solvent choices.

Table 1: Solvent Effects on 5-Amino Pyrazole Cyclization Yield [1]

Solvent Temperature Reaction Time Yield (%) Mechanistic Observation
THF Reflux (66 °C) 4.0 h 45% Kinetically slow; uncyclized intermediate persists.
Methanol Reflux (65 °C) 4.0 h 60% Moderate conversion; limited electrophilic activation.
Ethanol Reflux (78 °C) 2.0 h 85% Clean conversion; standard thermodynamic choice.

| TFE | Reflux (74 °C) | 1.5 h | 92% | Superior H-bond donation highly activates the nitrile. |

Table 2: Reagent Stoichiometry Effects on Sandmeyer Chlorination [2]

Chloride Source Nitrite Source Solvent Temp Profile Yield (%) Major Byproduct
CuCl (1.0 eq) NaNO₂ / HCl H₂O 0 °C to RT <20% Insoluble starting material; poor reactivity.
CuCl₂ (1.2 eq) t-BuONO (1.5 eq) THF 0 °C to 65 °C 40% Des-amino pyrazole (due to H-atom abstraction).

| CuCl₂ (1.2 eq) | t-BuONO (1.5 eq) | MeCN | 0 °C to 65 °C | 82% | Minimal byproducts; optimal halogen transfer. |

Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
  • Preparation: Charge a round-bottom flask with p-tolylhydrazine hydrochloride (1.0 equiv), sodium acetate (1.1 equiv, to liberate the free base), and (ethoxymethylene)malononitrile (1.05 equiv).

  • Reaction: Suspend the reagents in absolute ethanol (or 2,2,2-trifluoroethanol for optimal kinetics) at a 0.5 M concentration. Heat the mixture to reflux under a nitrogen atmosphere[1].

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 1.5 to 2 hours.

  • Isolation: Cool the reaction to 0 °C to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the 5-amino intermediate.

Protocol B: Non-Aqueous Sandmeyer Chlorination
  • Preparation: In a strictly dry, argon-purged flask, suspend anhydrous CuCl₂ (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Diazotization Setup: Add tert-butyl nitrite (1.5 equiv) in one portion. Cool the dark mixture to 0 °C[2].

  • Addition: Dissolve the 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise over 30 minutes to control the exotherm and prevent diazonium accumulation.

  • Chlorination: Once the addition is complete, gradually warm the reaction to 65 °C. Nitrogen gas evolution will be observed. Stir at 65 °C for 2 hours until gas evolution ceases[2].

  • Workup: Cool to room temperature, quench with 1M HCl (to solubilize copper salts), and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target 5-chloro pyrazole.

Troubleshooting & FAQs

Q1: Why am I observing an uncyclized hydrazide intermediate during the initial pyrazole formation? A1: Causality & Solution: The reaction between p-tolylhydrazine and (ethoxymethylene)malononitrile proceeds via an initial Michael-type addition followed by an intramolecular cyclization. In less polar solvents like THF, the cyclization step is kinetically slow, stranding the reaction at the acyclic intermediate stage. To drive the reaction forward, utilize a polar protic solvent such as Ethanol or 2,2,2-Trifluoroethanol (TFE). TFE acts as a superior hydrogen-bond donor, enhancing the electrophilicity of the nitrile carbon and facilitating rapid ring closure without requiring harsh basic conditions[1].

Q2: My Sandmeyer chlorination is yielding the des-amino pyrazole (deamination without chlorination). How do I correct this? A2: Causality & Solution: In non-aqueous Sandmeyer reactions utilizing alkyl nitrites, the transient diazonium species undergoes homolytic cleavage to form an aryl radical. If the chloride source (CuCl₂) is depleted, poorly soluble, or if the solvent is a good hydrogen-atom donor (like THF), the pyrazole radical will abstract a hydrogen atom from the solvent instead of a chlorine atom. Corrective Action: Switch your solvent to anhydrous Acetonitrile (MeCN), which is highly resistant to hydrogen-atom abstraction. Ensure your CuCl₂ is strictly anhydrous; moisture hydrates the copper, reducing its solubility and reactivity in MeCN, which starves the radical of its halogen source[2].

Q3: The chlorination reaction mixture rapidly turns into an intractable black tar with vigorous bubbling. What is the mechanism of failure? A3: Causality & Solution: The bubbling is nitrogen gas evolution, which is expected. However, if the 5-aminopyrazole is added rapidly at elevated temperatures, the instantaneous accumulation of diazonium intermediates leads to uncontrolled radical cascades and polymerization (tar formation). Corrective Action: The protocol must be a self-validating system of thermal control. Implement a reverse-addition sequence: pre-mix CuCl₂ and tert-butyl nitrite at 0 °C, and add the aminopyrazole dropwise. This ensures the localized concentration of the diazonium species remains low, allowing the Cu(II) to efficiently trap the radical before it can polymerize[2].

Q4: Is there a risk of forming the 3-amino regioisomer during the initial cyclization? A4: Causality & Solution: While arylhydrazines can theoretically attack via either nitrogen, the reaction with (ethoxymethylene)malononitrile is highly regioselective for the 5-amino-1-aryl isomer. The more nucleophilic secondary nitrogen of the substituted hydrazine attacks the highly electrophilic double bond, followed by the cyclization of the primary amine onto the nitrile. Analytical validation consistently confirms the 5-amino regioisomer as the exclusive product under standard refluxing ethanol conditions[1].

References
  • Elnagdy, H. M. F., & Sarma, D. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP / Synthetic Communications. URL: [Link]

  • Guo, P., et al. (2015). Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Mini-Reviews in Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Purification methods for 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile from a reaction mixture

The following technical guide addresses the purification of 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile . This protocol is designed for researchers synthesizing this compound via the standard Sandmeyer reaction (from...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 5-chloro-1-(p-tolyl)-1H-pyrazole-4-carbonitrile . This protocol is designed for researchers synthesizing this compound via the standard Sandmeyer reaction (from the 5-amino precursor) or Vilsmeier/POCl₃ chlorination (from the 5-hydroxy/pyrazolone precursor).

Case Overview
  • Target Molecule: 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

  • Molecular Formula: C₁₁H₈ClN₃

  • Common Impurities: Unreacted 5-amino precursor (Sandmeyer route), 5-hydroxy tautomers (hydrolysis products), diazo-tars (colored impurities), and inorganic salts.

  • Solubility Profile: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), hot Ethanol (EtOH). Insoluble in water.

Part 1: Quick-Start Purification Protocols
Method A: The "Acid-Wash" Extraction (Recommended First Step)

Best for: Removing unreacted 5-amino starting material and inorganic salts.

The Logic: The 5-amino precursor is weakly basic, while the target 5-chloro derivative is neutral to weakly acidic (due to the electron-withdrawing nitrile and chlorine groups). An acidic wash selectively protonates the amine, forcing it into the aqueous layer.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel and wash twice with 1.0 M HCl (1:1 volume ratio).

    • Checkpoint: The aqueous layer contains the protonated 5-amino impurity. The organic layer contains your target 5-chloro compound.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove trace acid) and once with Brine .

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Method B: Recrystallization (For Final Polishing)

Best for: Removing non-polar tars and achieving >98% purity.

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Methanol
Anti-Solvent Water (warm)
Temperature Dissolve at reflux; crystallize at 4°C
Yield Expectation 70–85% recovery

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Optional: If the solution is dark brown/red, add Activated Carbon (10 wt%) , reflux for 5 mins, and filter hot through Celite.

  • Add warm water dropwise to the boiling solution until a faint turbidity persists.

  • Remove from heat and allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the white/off-white needles and wash with cold 20% EtOH/Water.

Part 2: Advanced Troubleshooting (FAQs)

Q1: My product is a dark red/brown sticky solid. How do I fix this?

  • Diagnosis: This indicates the presence of azo-tars or oxidation byproducts, common in Sandmeyer reactions.

  • Solution: Recrystallization alone will not work.

    • Dissolve the crude in a small amount of DCM.

    • Pass it through a short Silica Gel Plug (2-3 cm height in a sintered funnel). Elute with Hexane:EtOAc (4:1) .

    • The tars will stick to the top of the silica (dark band), while the 5-chloro product elutes rapidly. Concentrate the filtrate and proceed to recrystallization.

Q2: TLC shows a spot very close to my product. What is it?

  • Diagnosis: This is likely the 5-hydroxy tautomer (pyrazolone form), formed by hydrolysis of the chloro group or incomplete chlorination.

  • Differentiation:

    • Target (5-Cl): Higher Rf (less polar), UV active.

    • Impurity (5-OH): Lower Rf (more polar), streaks on silica.

  • Fix: Use Column Chromatography.[1][2][3]

    • Mobile Phase:Hexane:EtOAc (9:1 → 8:2) . The non-polar 5-chloro product elutes first.

Q3: How do I validate that the Chlorine substitution was successful?

  • 1H NMR Check:

    • Look for the disappearance of the broad singlet (NH₂) signal at δ 4.0–6.0 ppm .

    • The aromatic protons of the p-tolyl group (two doublets) and the pyrazole C3-H (singlet, ~δ 8.0–8.5 ppm) should be the only major signals.

  • Melting Point:

    • The 5-amino precursor melts at ~138–140°C .[4]

    • The 5-chloro derivative typically has a distinct melting point (often lower, ~115–125°C , depending on crystal packing). A sharp MP indicates purity.

Part 3: Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Dark Solid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidWash Wash with 1M HCl (Removes 5-Amino Impurity) Dissolve->AcidWash OrgLayer Organic Layer (Contains 5-Cl Target) AcidWash->OrgLayer Keep Organic AqLayer Aqueous Layer (Discard Amine Salts) AcidWash->AqLayer Discard Aqueous SilicaPlug Silica Plug Filtration (Removes Tars) OrgLayer->SilicaPlug If Colored/Tarry Recryst Recrystallization (EtOH/H2O) OrgLayer->Recryst If Solid/Clean SilicaPlug->Recryst Pure Pure 5-Chloro-1-p-tolyl -pyrazole-4-carbonitrile Recryst->Pure

Caption: Logical decision tree for purifying 5-chloropyrazoles, prioritizing chemical washes before physical separation.

References
  • Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles : Plem, S. C., et al.[2][5] "A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." American Journal of Plant Sciences, 2015, 6, 240-249.

  • Vilsmeier-Haack Cyclization & Chlorination : Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[6] Comprehensive Organic Synthesis, 1991.

  • Chlorination of Pyrazoles : Holzer, W., et al. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, 2009, M620.[7][8]

  • Purification of Pyrazoles : "Method for purifying pyrazoles."[9] Patent WO2011076194A1.

Sources

Optimization

Technical Support Center: Pyrazole Synthesis &amp; Solvent Optimization

Welcome to the Technical Support Center for Pyrazole Synthesis. The construction of the pyrazole nucleus—typically via the Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. The construction of the pyrazole nucleus—typically via the Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—is a cornerstone of medicinal chemistry. However, researchers frequently encounter bottlenecks related to poor regioselectivity, sluggish kinetics, and low yields.

Because the transition states of these cyclizations involve highly polar intermediates (such as hydrazones and hemiaminals), the solvent environment is the single most critical parameter to optimize. This guide provides a self-validating workflow, quantitative data, and mechanistic troubleshooting to help you master solvent screening for pyrazole cyclization.

Diagnostic Workflow: Solvent Screening & Optimization

The following logic tree illustrates the standard diagnostic path for optimizing pyrazole synthesis.

SolventOptimization Start 1,3-Dicarbonyl + Hydrazine Panel Solvent Panel Screening (EtOH, DMF, Toluene, HFIP) Start->Panel Analyze LC-MS / NMR Analysis Panel->Analyze Check Yield >80% & Regio Ratio >95:5? Analyze->Check Scale Proceed to Scale-Up Check->Scale Yes Troubleshoot Identify Limiting Factor Check->Troubleshoot No YieldIssue Low Conversion / Yield Troubleshoot->YieldIssue RegioIssue Poor Regioselectivity Troubleshoot->RegioIssue FixYield Increase Temp (High BP Solvent) or Switch to Dipolar Aprotic YieldIssue->FixYield FixRegio Use Fluorinated Solvent (HFIP) or Adjust pH RegioIssue->FixRegio FixYield->Analyze FixRegio->Analyze

Workflow for diagnosing and optimizing solvent conditions in pyrazole synthesis.

Quantitative Solvent Matrix

The physicochemical properties of a solvent dictate its ability to stabilize the transition state during nucleophilic attack. The table below summarizes the typical effects of various solvent classes on the yield and regioselectivity of a model Knorr pyrazole synthesis (unsymmetrical 1,3-diketone + substituted hydrazine).

SolventClassDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)Regioselectivity Impact
Toluene Non-polar2.4110.6< 10%N/A (Reaction often stalls)[1]
Ethanol Polar Protic24.578.360 - 75%Poor (Often yields 1:1 mixtures)[2]
DMF Dipolar Aprotic36.7153.080 - 90%Moderate to Good[3]
HFIP Fluorinated Protic16.758.2> 90%Excellent (>95:5 ratio)[4]
[BMIM]BF₄ Ionic Liquid~11.7> 30085 - 95%Moderate to Good (Green alternative)[5]
Standard Operating Procedure: High-Throughput Solvent Screening

To avoid wasting valuable substrates, researchers should employ a microscale, self-validating solvent screen before scaling up. This protocol correlates solvent dielectric properties with reaction kinetics.

Step 1: Substrate Dispensation

  • Action: Dispense the unsymmetrical 1,3-dicarbonyl compound (1.0 eq, 0.5 mmol) into five separate microwave-safe reaction vials.

  • Mechanistic Rationale: Maintaining uniform molarities across the panel isolates the solvent's electronic and steric effects from concentration-dependent kinetic variables.

Step 2: Solvent Panel Addition

  • Action: Add 2.0 mL of the following solvents to vials 1 through 5, respectively: Toluene, Ethanol, DMF, HFIP (1,1,1,3,3,3-hexafluoro-2-propanol), and [BMIM]BF₄.

  • Mechanistic Rationale: This specific panel probes non-polar, polar protic, dipolar aprotic, highly fluorinated, and ionic liquid environments. This ensures you test all potential stabilization pathways for the highly polar hydrazone intermediate[2][3][5][6].

Step 3: Hydrazine Introduction

  • Action: Begin stirring and add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Mechanistic Rationale: Dropwise addition prevents localized exothermic spikes that can drive non-selective background reactions or substrate decomposition.

Step 4: Thermal Activation & Kinetic Monitoring

  • Action: Seal the vials and heat to 60 °C. For sluggish reactions in high-boiling solvents like DMF, utilize microwave irradiation at 100–140 °C[7]. Sample 10 µL aliquots at 1h, 4h, and 12h, quenching into acetonitrile for LC-MS analysis.

  • Mechanistic Rationale: LC-MS tracking validates whether a solvent is merely slowing the reaction down (requiring a higher boiling point solvent) or fundamentally failing to stabilize the transition state[6].

Step 5: Structural Confirmation (Self-Validation)

  • Action: Purify the crude mixture from the highest-yielding vial via silica gel chromatography. Subject the isolated product to 2D NOESY NMR spectroscopy.

  • Mechanistic Rationale: While LC-MS confirms mass conversion, NOESY NMR is the definitive, self-validating technique to prove the spatial proximity of protons, unambiguously assigning the correct regiochemistry (e.g., 1,3,4- vs 1,3,5-trisubstituted pyrazole)[2].

Troubleshooting Guides & FAQs

Q1: My Knorr pyrazole synthesis is yielding a 1:1 mixture of regioisomers. How can solvent choice fix this? A1: Regioselectivity issues arise because the substituted hydrazine can attack either of the two distinct carbonyl groups on an unsymmetrical 1,3-dicarbonyl compound[2]. Standard polar protic solvents like ethanol often fail to differentiate these electrophilic centers, leading to mixtures. Solution: Switch to a fluorinated alcohol such as HFIP . HFIP is a strong hydrogen-bond donor that selectively activates the more electron-rich carbonyl oxygen, creating a massive electronic bias that directs the nucleophilic attack, often improving regioselectivity to >95:5[2][4].

Q2: I attempted a reaction using a nitroolefin and a hydrazone in toluene, but no product formed. What is the mechanistic reason? A2: The synthesis of pyrazoles from hydrazones and nitroolefins involves a reversible cycloaddition that forms a highly polar nitropyrazolidine intermediate[1][8]. Non-polar solvents like toluene completely lack the dielectric capacity to stabilize this polar transition state, causing the reaction to stall. Solution: This specific pathway is highly solvent-dependent; switching to a polar protic solvent like methanol (MeOH) or a dipolar aprotic solvent will stabilize the intermediate and drive the cyclization forward[1][8].

Q3: My reaction is sluggish and incomplete after 24 hours in ethanol. How do I optimize the kinetics without degrading the product? A3: The boiling point of ethanol (78 °C) may not provide sufficient thermal energy to overcome the activation barrier for the final dehydration and aromatization steps. Solution: Switch to a higher-boiling dipolar aprotic solvent like DMF or DMSO [3][6][7]. These solvents not only allow you to safely increase the reaction temperature to 100 °C+ but also enhance the nucleophilicity of the hydrazine by leaving it unsolvated (unlike protic solvents which cage the nucleophile via hydrogen bonding). Coupling these solvents with microwave irradiation can reduce reaction times from days to minutes[7].

Q4: How can I unambiguously determine which regioisomer I have synthesized? A4: Standard ¹H and ¹³C NMR provide initial connectivity, but they cannot definitively prove regiochemistry. Solution: You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . NOESY detects through-space interactions (spatial proximity) between the protons on the newly formed pyrazole ring and the substituents of the hydrazine/dicarbonyl precursors, providing unambiguous structural characterization[2].

Q5: Are there environmentally friendly solvent alternatives that don't compromise yield? A5: Yes. Ionic Liquids (ILs) such as [BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) or [EMIM]Ac are excellent green alternatives. They possess significant green credentials, acting as both the solvent medium and a mild catalyst. They offer high substrate solubility, operate under mild conditions (often compatible with ultrasonic irradiation), and can frequently be recycled for multiple runs with minimal loss in efficiency[5].

References

Sources

Troubleshooting

Overcoming poor solubility of pyrazole-based starting materials

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Starting Materials Topic: Troubleshooting Solubility Issues in Pyrazole Synthesis & Purification Audience: Researchers, Medicinal Chemists, Process E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Starting Materials

Topic: Troubleshooting Solubility Issues in Pyrazole Synthesis & Purification Audience: Researchers, Medicinal Chemists, Process Engineers Content Type: Technical Guide (Q&A Format)

Introduction: The Pyrazole Paradox

As a Senior Application Scientist, I frequently encounter the "Pyrazole Paradox": while the pyrazole ring is a pharmacophore of immense value (found in drugs like Celecoxib and Viagra), its unsubstituted starting materials often exhibit intractable insolubility.

The Causality: The root cause is not merely polarity, but intermolecular hydrogen bonding . The pyrazole ring contains both a hydrogen bond donor (pyrrole-like NH) and an acceptor (pyridine-like N).[1] In the solid state, these form robust linear chains or cyclic oligomers (dimers/trimers) stabilized by


-

stacking. To dissolve the compound, your solvent must possess enough enthalpy to break this high-lattice-energy network.[2]

This guide provides field-proven, self-validating protocols to overcome these barriers.

Part 1: Diagnostic & Solvent Selection

Q1: My pyrazole starting material is insoluble in standard organic solvents (DCM, EtOAc, Toluene). How do I rationally select a solvent system?

A: Stop guessing with random solvent additions. You must match the solvent's hydrogen-bonding capacity to the solute. Unsubstituted pyrazoles require Polar Protic or High-Dipole Aprotic solvents to disrupt the intermolecular N-H···N network.[3]

Troubleshooting Protocol: The "Solubility Matrix Screen" Use this protocol to determine the optimal solvent system for reaction or purification.

Materials: 10 mg of pyrazole substrate per vial, heating block (40°C), various solvents.

Solvent ClassSpecific SolventMechanism of ActionSuitability
Dipolar Aprotic DMSO, DMF, NMPHigh dielectric constant disrupts dipole interactions.Excellent (Reaction)
Protic Methanol, Ethanol, TFEH-bond donors/acceptors compete with crystal lattice.Good (Reaction/Cryst.)
Chlorinated DCM, ChloroformWeak H-bond donor (CHCl3); generally poor for unsubstituted pyrazoles.Poor (unless functionalized)
Ethers THF, 1,4-DioxaneH-bond acceptors only.Moderate (often requires heat)

Self-Validating Screening Steps:

  • Dispense: Place 10 mg of substrate into 5 HPLC vials.

  • Add Solvent: Add 100 µL of solvent (100 mg/mL concentration).

  • Observation Checkpoint 1:

    • Clear Solution? → High Solubility. Proceed.

    • Suspension? → Proceed to Step 4.

  • Thermal Stress: Heat to 40°C for 10 minutes.

  • Observation Checkpoint 2:

    • Clear? → Temperature-dependent solubility.[4] Use heated reaction conditions.[2][4][5][6]

    • Still Solid? → Add 10 µL of acid (e.g., AcOH) or base (e.g., TEA) depending on compatible chemistry. Ionization often breaks the lattice.

Part 2: Chemical Modification (The "Trojan Horse" Strategy)

Q2: I cannot run my reaction because the pyrazole remains a brick in the flask. Can I modify the structure temporarily?

A: Yes. The most robust solution is Transient N-Protection . By masking the N-H proton, you eliminate the H-bond donor capability, collapsing the crystal lattice energy and rendering the molecule soluble in standard organic solvents like DCM or Toluene.

Recommended Protocol: N-Boc Protection for Solubility This introduces a lipophilic group that is easily removed later with acid (TFA/HCl).

Workflow Diagram:

PyrazoleProtection Start Insoluble 1H-Pyrazole Reagents Boc2O, DMAP (cat.), DCM/THF Start->Reagents Suspension Intermediate N-Boc Pyrazole (Soluble in organics) Reagents->Intermediate Solubilization Reaction Perform Desired Reaction (e.g., Coupling) Intermediate->Reaction Homogeneous Deprotection Deprotection (TFA or HCl) Reaction->Deprotection Product Final Product Deprotection->Product

Caption: Transient N-Boc protection workflow to enable homogeneous reaction conditions.

Step-by-Step Protocol:

  • Suspension: Suspend the insoluble pyrazole (1.0 eq) in THF or DCM.

  • Catalysis: Add DMAP (0.1 eq) and Triethylamine (1.2 eq).

  • Addition: Add

    
     (1.1 eq).
    
    • Causality: As the reaction proceeds, the N-H is replaced by N-Boc. The disappearance of the solid indicates conversion.

  • Checkpoint: The reaction mixture must become clear . If solids remain after 2 hours, sonicate.

  • Workup: Wash with water, dry organics, and concentrate.[7] The resulting oil/solid will be soluble in non-polar solvents.

Part 3: Reaction Optimization & Additives

Q3: I cannot use protecting groups. How do I force the pyrazole into solution for a coupling reaction?

A: Use Hydrotropy or Deep Eutectic Solvents (DES) . If you are working in aqueous or semi-aqueous media, standard surfactants often fail. Instead, use hydrotropes like Sodium p-toluenesulfonate (NaPTS), which disrupt the water structure and facilitate the dissolution of hydrophobic planar rings.

Protocol: Hydrotrope-Assisted Dissolution Best for aqueous couplings or nucleophilic substitutions.

  • Preparation: Prepare a 1.0 M solution of NaPTS in water.

  • Mixing: Add your pyrazole.

  • Activation: Sonicate for 15 minutes.

    • Why Sonication? It creates cavitation bubbles that generate localized high temperatures/pressures, breaking particle agglomerates that stirring cannot touch.

  • Checkpoint: If the solution is not clear, add ethanol as a co-solvent (up to 20% v/v).

Part 4: Purification & Recrystallization

Q4: My product crashed out as an amorphous solid. How do I purify it without a column?

A: Pyrazoles are prime candidates for pH-Swing Recrystallization due to their amphoteric nature (acting as both weak acid and weak base).

Logic Flow for Purification:

PurificationLogic Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in Dilute HCl (1M) Crude->Dissolve Protonation (Py-H+) Filter Filter Insoluble Impurities Dissolve->Filter Remove non-basic Neutralize Neutralize with NaOH/NaHCO3 Filter->Neutralize Deprotonation Precipitate Collect Precipitate (Pure Pyrazole) Neutralize->Precipitate Precipitation

Caption: pH-Swing purification strategy exploiting the basic nitrogen of the pyrazole ring.

Protocol: The "Binary Solvent" Recrystallization If pH adjustment is not suitable, use a Good/Poor solvent pair.[5]

  • Pair: Ethanol (Good) / Water (Poor).

  • Dissolution: Dissolve crude pyrazole in the minimum amount of boiling Ethanol.

  • Validation: The solution must be clear at boiling. If particles remain, perform a hot filtration.[4]

  • Nucleation: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Add one drop of Ethanol to clear the turbidity. Allow to cool slowly to room temperature, then to 4°C.

    • Causality: Slow cooling promotes the formation of ordered H-bond networks (crystals) rather than amorphous aggregates.

References

  • Foces-Foces, C., et al. (2000). Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. National Institutes of Health (NIH) / PubMed. [Link]

  • Sharma, S., et al. (2020).[8] Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]

  • Rue, N. M., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Science Foundation (NSF) Public Access Repository. [Link]

Sources

Optimization

Scale-up synthesis challenges for pyrazole compounds

Technical Support Center: Scale-Up Synthesis of Pyrazole Compounds Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SC-2024 Subject: Troubleshooting Scale-Up Challenges (S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of Pyrazole Compounds

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-SC-2024 Subject: Troubleshooting Scale-Up Challenges (Safety, Regioselectivity, Purification)

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because a pyrazole synthesis that worked perfectly on a 50 mg scale is failing at 100 g or 1 kg.

The pyrazole ring is a privileged scaffold in drug development (e.g., Celecoxib, Ruxolitinib), but its scale-up is notorious for three specific bottlenecks: hydrazine safety profiles , regiochemical ambiguity , and purification intractability . This guide moves beyond standard literature to provide field-proven engineering controls and chemical workarounds.

Module 1: Safety & Thermal Management (The Hydrazine Factor)

Q: I am scaling a Knorr condensation using hydrazine hydrate. The exotherm was manageable at 5 g, but at 200 g, the internal temperature spiked dangerously. How do I control this?

A: The "manageable" exotherm you observed is deceptive. Hydrazine condensations are often autocatalytic or have delayed onset exotherms. At scale, the surface-area-to-volume ratio decreases, trapping heat.[1]

Root Cause Analysis: The reaction between 1,3-dicarbonyls and hydrazine releases significant energy (often >100 kJ/mol). Additionally, hydrazine hydrate can undergo thermal decomposition if the temperature exceeds its onset limit (approx. 100–120 °C depending on contaminants), generating


 and 

gas—a runaway scenario.

Corrective Protocol: Controlled Addition & Base Buffering

  • Reverse Addition: Do not add hydrazine to the diketone. Instead, charge the reactor with hydrazine hydrate (diluted in ethanol or water) and cool to 0–5 °C. Add the 1,3-dicarbonyl compound slowly (subsurface) to the hydrazine solution.

  • Base Buffering: Recent OPRD studies indicate that adding a weak base (e.g., Sodium Acetate) can mitigate safety concerns by quenching the HCl byproduct (if using hydrazine salts) or stabilizing the transition state, raising the onset temperature of decomposition [1].

  • Continuous Flow: For multi-kilogram scales, convert the batch process to a continuous flow reactor. This minimizes the active volume of hazardous hydrazine at any given moment.

Q: We have strict GTI (Genotoxic Impurity) limits. How do I ensure residual hydrazine is <10 ppm without multiple recrystallizations?

A: Hydrazine is a known mutagen. relying on crystallization alone is risky because hydrazine can occlude within the crystal lattice.

Scavenging Protocol:

  • The "Acetone Quench": After the reaction is complete, add 1.1 equivalents (relative to residual hydrazine) of acetone or benzaldehyde.

  • Mechanism: This converts unreacted hydrazine into a hydrazone (e.g., acetone azine).

  • Separation: Unlike hydrazine, these hydrazones are highly lipophilic. They will partition quantitatively into the organic layer during aqueous workup, whereas hydrazine often lingers in the aqueous/organic interface.

Workflow: Safe Hydrazine Handling

HydrazineSafety Start Start: Scale-Up Planning (>100g) Risk Risk Assessment: Thermal Stability (DSC) Start->Risk Choice Select Process Mode Risk->Choice Batch Batch Mode: Controlled Addition Choice->Batch Standard Equip Flow Flow Chemistry: Continuous Reactor Choice->Flow High Exotherm/Vol Quench Quench: Add Acetone/Benzaldehyde (Form Lipophilic Hydrazone) Batch->Quench Flow->Quench Workup Workup: Acidic Wash (pH < 3) or Organic Extraction Quench->Workup Final Final QC: Hydrazine < 10 ppm Workup->Final

Caption: Decision matrix for safe hydrazine handling, emphasizing the critical quenching step to remove genotoxic impurities.

Module 2: Regioselectivity Control

Q: My reaction of methylhydrazine with an unsymmetrical 1,3-diketone yields a 60:40 mixture of isomers (1,3- vs 1,5-dimethylpyrazole). How do I shift this to >95:5?

A: Regioselectivity in Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

Troubleshooting Matrix:

FactorStrategyMechanism
Solvent Switch to Fluorinated Alcohols (e.g., HFIP, TFE)Fluorinated solvents are strong hydrogen-bond donors. They activate the more basic carbonyl, directing the initial attack. This can invert selectivity compared to EtOH [2].
Electronic Bias Use Enaminones Replace the 1,3-diketone with an enaminone (

). The "hard" carbonyl and "soft" enamine creates a massive reactivity difference, forcing a single regioisomer [3].
Lewis Acid Add

or

Lewis acids coordinate to the 1,3-dicarbonyl, enhancing the electrophilicity difference between the two carbonyls.
Sterics Bulky Hydrazines If using aryl hydrazines, increasing steric bulk forces the N-substituent away from the larger diketone substituent (1,5-isomer favored).

Q: I cannot change my starting materials. Is there a thermodynamic workaround?

A: Yes. The kinetic product is often formed first.

  • Protocol: Heat the reaction mixture in a high-boiling solvent (e.g., acetic acid or toluene) at reflux for an extended period (12–24 h). Pyrazole isomers can undergo thermal rearrangement (Van Alphen–Hüttel rearrangement) to the thermodynamic product, often improving the ratio from 60:40 to >90:10.

Workflow: Regioselectivity Decision Tree

RegioControl Input Substrate: Unsymmetrical 1,3-Dicarbonyl Check Isomer Ratio Acceptable? Input->Check Good Proceed to Isolation Check->Good Yes (>95:5) Bad Troubleshoot Check->Bad No (<90:10) Solvent Change Solvent: Try HFIP or TFE Bad->Solvent First Attempt Substrate Change Substrate: Use Enaminone/Ynone Bad->Substrate Critical Failure Thermo Thermodynamic Control: Reflux in AcOH Bad->Thermo If Solvent Fails Solvent->Check Retest Substrate->Good Thermo->Check Retest

Caption: Iterative troubleshooting process for improving regioselectivity in pyrazole synthesis.

Module 3: Work-up & Purification (No Columns Allowed)

Q: I have 500 g of crude material. It's a sticky oil. A silica column is impossible at this scale. How do I purify it?

A: Chromatography is the enemy of scale. You must engineer a crystallization point. Pyrazoles are weak bases (


), which allows for "Salt Formation Crystallization."

Standard Operating Procedure (SOP) for Salt Crystallization:

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., MTBE, Toluene, or Isopropyl Acetate).

  • Acid Screening: Add 1.05 equivalents of various acids (HCl in dioxane, Oxalic acid, p-Toluenesulfonic acid, or Methanesulfonic acid) to aliquots.

  • Precipitation: The pyrazolium salt is ionic and will likely crash out of the non-polar solvent, leaving non-basic impurities (unreacted diketones, neutral byproducts) in the mother liquor [4].

  • Filtration & Release: Filter the solid salt. Wash with cold solvent.[2]

  • Free Basing: Resuspend the salt in water/DCM and adjust pH to >9 with NaOH. Separate the organic layer to obtain pure free base.

Q: My product precipitates but carries colored impurities. Charcoal isn't working.

A: Pyrazoles, especially amino-pyrazoles, are prone to air oxidation (turning red/brown).

  • Solution: Perform the salt formation using a reducing agent. Add 1–5% sodium metabisulfite or sodium dithionite to the aqueous layer during the free-basing step. This prevents oxidative polymerization of trace impurities during the workup.

References

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source:ResearchGate / Organic Process Research & Development URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source:MDPI (Molecules) URL:[Link]

  • Method for purifying pyrazoles (Patent WO2011076194A1).
  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Source:ACS Publications (OPRD) URL:[3][Link][3]

Sources

Reference Data & Comparative Studies

Validation

The 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile Scaffold: A Comparative Guide to Potency &amp; Utility

This guide provides an in-depth technical comparison of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile against other pyrazole-based inhibitors and precursors. It focuses on its critical role as an electrophilic scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile against other pyrazole-based inhibitors and precursors. It focuses on its critical role as an electrophilic scaffold in the design of Xanthine Oxidase (XO) inhibitors, HIF prolyl hydroxylase inhibitors, and fused kinase inhibitors.

Executive Summary

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS: 1269292-29-6) represents a specialized "linchpin" scaffold in medicinal chemistry.[] Unlike its nucleophilic precursor (the 5-amino variant) or its hydrolyzed analog (the 4-carboxylic acid), this molecule features a reactive electrophilic center at the C5 position and a cyano pharmacophore at C4.

While simple pyrazoles often exhibit baseline fungicidal or herbicidal activity, the primary value of this 5-chloro derivative lies in its utility as a precursor to high-affinity Xanthine Oxidase (XO) inhibitors (analogous to Febuxostat and Y-700) and fused pyrazolo-pyrimidine kinase inhibitors . This guide compares its physicochemical and functional profiles against these established alternatives.

Mechanistic Profile & Structural Logic

The "Switch" Mechanism: Chloro vs. Amino vs. Acid

The biological activity of 1-aryl-pyrazole-4-carbonitriles is dictated by the substituent at position 5.

  • 5-Chloro (The Scaffold): Highly lipophilic and electrophilic. It enables Nucleophilic Aromatic Substitution (SNAr) , allowing researchers to introduce diverse "warheads" (alkoxides, amines, thiols) that fit into specific enzyme pockets (e.g., the Molybdenum center of XO).

  • 5-Amino (The Precursor): A weak nucleophile. It is primarily used to build fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) but lacks the direct enzyme-binding potency of the 5-alkoxy derivatives derived from the 5-chloro scaffold.

  • 4-Carboxylic Acid (The Isostere): The nitrile group is often hydrolyzed to a carboxylic acid (as seen in Y-700 ) to form salt bridges with Arg/Lys residues in the active site of enzymes like Xanthine Oxidase.

Visualization: Divergent Synthesis & Activity Pathways

The following diagram illustrates how the 5-chloro scaffold serves as the central divergence point for two major classes of inhibitors.

G cluster_0 Precursor cluster_1 The Linchpin Scaffold cluster_2 Downstream Inhibitors Amino 5-Amino-1-p-tolyl (Nucleophilic) Chloro 5-Chloro-1-p-tolyl pyrazole-4-carbonitrile (Electrophilic) Amino->Chloro Sandmeyer / Diazotization (Activation) Alkoxy 5-Alkoxy Derivatives (Potent XO Inhibitors) Chloro->Alkoxy S_NAr with Alkoxides (Target: Xanthine Oxidase) Fused Pyrazolo-Pyrimidines (Kinase Inhibitors) Chloro->Fused Cyclization with Amidines/Hydrazines (Target: EGFR/VEGFR)

Caption: The 5-chloro scaffold acts as a gateway, converting a low-activity amino precursor into high-potency XO or Kinase inhibitors.

Comparative Performance Analysis

Table 1: Physicochemical & Reactivity Profile

This table contrasts the 5-chloro scaffold with its direct analogs, highlighting why it is preferred for specific drug design campaigns.

Feature5-Chloro-1-p-tolyl... 5-Amino-1-p-tolyl... Y-700 (Reference Drug)
Role Electrophilic Scaffold / IntermediateNucleophilic PrecursorPotent XO Inhibitor
Electronic State Electron-deficient (C5)Electron-rich (C5)Amphiphilic (Acidic Tail)
LogP (Predicted) ~3.4 (High Lipophilicity)~2.1 (Moderate)~2.8 (Balanced)
Primary Reactivity SNAr (Displacement)Condensation / CyclizationIonic Binding (Active Site)
Biological Target Weak antifungal/herbicide (direct)Weak antimicrobialXanthine Oxidase (Ki = 0.6 nM)
Key Advantage Tunability: C5 can be swapped for diverse groups.Stability: Easy to handle solid.[2]Potency: Clinical standard.
Table 2: Functional Utility in Inhibitor Design

Comparison of the downstream products derived from the 5-chloro scaffold versus those derived directly from the 5-amino precursor.

Target ClassDerived from 5-Chloro Scaffold Derived from 5-Amino Precursor
Xanthine Oxidase High Potency: 5-Alkoxy derivatives (e.g., Y-700 analogs) mimic the transition state of xanthine.Low Potency: Amino group does not provide the necessary hydrophobic bulk or H-bond acceptor profile.
Kinases (EGFR) Moderate: Used to attach specific aniline linkers.High Potency: Fused to form Pyrazolo[1,5-a]pyrimidines (ATP-competitive inhibitors).
HIF Prolyl Hydroxylase High Potency: 5-Chloro group often retained or modified to enhance lipophilic binding in the active site.Low Potency: Lacks the steric occupancy required for HIF inhibition.

Experimental Protocols

Protocol A: Synthesis of the 5-Chloro Scaffold

Rationale: The transformation of the 5-amino group to the 5-chloro group converts the molecule from a nucleophile to an electrophile, "activating" it for drug synthesis.

Reagents:

  • 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.5 eq)

  • Hydrochloric Acid (HCl, conc.)

  • Copper(I) Chloride (CuCl) or Copper powder (Gattermann/Sandmeyer conditions)

Workflow:

  • Diazotization: Dissolve the 5-amino precursor in conc. HCl at 0–5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Substitution: Slowly add the cold diazonium solution to a stirred solution of CuCl in conc. HCl (or add Cu powder).

  • Evolution: Nitrogen gas (N₂) will evolve. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with ice water. The 5-chloro product will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water.

  • Validation: Check IR for loss of N-H stretch (~3300 cm⁻¹) and retention of C≡N stretch (~2220 cm⁻¹).

Protocol B: SNAr Displacement for XO Inhibitor Synthesis

Rationale: This protocol demonstrates the utility of the 5-chloro scaffold in creating a 5-alkoxy derivative, a pharmacophore mimic of the potent XO inhibitor Y-700.

Reagents:

  • 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Isobutanol or Neopentyl alcohol (1.2 eq)

  • Potassium tert-butoxide (t-BuOK, 1.5 eq)

  • Solvent: DMF or DMSO (Dry)

Workflow:

Protocol Step1 Step 1: Deprotonation Mix Alcohol + t-BuOK in DMF (Generate Alkoxide) Step2 Step 2: Addition Add 5-Chloro Scaffold slowly Temp: 0°C -> RT Step1->Step2 Step3 Step 3: Heating Heat to 80-100°C for 4-6h (Monitor by TLC) Step2->Step3 Step4 Step 4: Isolation Pour into Ice/HCl -> Filter Solid Step3->Step4

Caption: Workflow for converting the 5-chloro scaffold into a bioactive 5-alkoxy inhibitor.

Structure-Activity Relationship (SAR) Insights

  • The p-Tolyl Group (N1 Position):

    • The para-methyl group increases lipophilicity (LogP) compared to a phenyl ring, improving cell membrane permeability.

    • In XO inhibitors, this bulky hydrophobic group sits in a secondary pocket near the FAD cofactor, enhancing binding affinity compared to smaller substituents.

  • The Carbonitrile (C4 Position):

    • Acts as a dipole and hydrogen bond acceptor.

    • Metabolic Stability: Unlike the carboxylic acid (which can be glucuronidated), the nitrile is metabolically robust but can be hydrolyzed in vivo to the active acid form (prodrug strategy) or act as a bioisostere.

  • The 5-Chloro Substituent:

    • Steric Bulk: The chlorine atom provides significant steric bulk (Van der Waals radius ~1.75 Å), forcing the N1-aryl ring to twist out of coplanarity. This "twisted" conformation is often critical for fitting into the induced-fit pockets of kinases and XO.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Frontiers in Chemistry. Discusses the synthesis of fused pyrazoles from 5-amino-4-carbonitrile precursors.

  • Y-700: A Potent Xanthine Oxidoreductase Inhibitor. PubMed. Details the structure and kinetics of 1-phenyl-pyrazole-4-carboxylic acid derivatives (analogs of the topic molecule).

  • Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing. Provides the foundational protocols for synthesizing the precursors to the 5-chloro scaffold.

  • HIF Prolyl Hydroxylase Inhibitors. Molecular Pharmacology. Describes 5-chloro-benzimidazole/pyrazole hybrids (JNJ-42041935) and their mechanism of action.

  • Chemical Properties of 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile. ChemSrc. Physical property data and CAS registry information.[]

Sources

Comparative

Validation of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile Activity in Cell Lines: A Comparative Guide

Executive Summary The compound 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS 1269292-29-6)[1] represents a highly privileged structural scaffold in modern medicinal chemistry. Pyrazole-4-carbonitrile derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS 1269292-29-6)[1] represents a highly privileged structural scaffold in modern medicinal chemistry. Pyrazole-4-carbonitrile derivatives are extensively investigated for their potent anti-proliferative and apoptotic-inducing activities, frequently acting as competitive inhibitors of cyclin-dependent kinases (e.g., CDK2) or as modulators of estrogenic pathways in oncology models[2][3].

This guide provides a comprehensive, objective comparison of this pyrazole derivative against established commercial alternatives (Roscovitine and Letrozole). It equips researchers with field-proven, self-validating protocols to accurately quantify its efficacy in standard cancer cell lines, specifically focusing on breast cancer (MCF-7) and colorectal carcinoma (HCT-116)[2].

Mechanistic Rationale & Pathway Analysis

The structural features of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile dictate its biological activity. The electron-withdrawing chloro group and the lipophilic p-tolyl ring optimize the molecule's insertion into the hydrophobic ATP-binding pocket of target kinases[2]. Simultaneously, the carbonitrile moiety acts as a critical hydrogen-bond acceptor, anchoring the compound to the kinase hinge region.

When applied to cell lines, pyrazole-4-carbonitriles have been shown to inhibit CDK2, preventing the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition and ultimately inducing apoptosis[2].

G Compound 5-Chloro-1-p-tolyl-1H- pyrazole-4-carbonitrile CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits ATP binding Rb Retinoblastoma (Rb) Protein Compound->Rb Prevents Phosphorylation CDK2->Rb Phosphorylates (Normal State) E2F E2F Transcription Factor Rb->E2F Releases (When Phosphorylated) CellCycle G1 to S Phase Progression Rb->CellCycle Arrests Cycle (Unphosphorylated) E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Prolonged Arrest

Caption: CDK2 pathway inhibition by pyrazole-4-carbonitriles leading to G1/S arrest and apoptosis.

Comparative Efficacy Data

To objectively evaluate the performance of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile, it must be benchmarked against standard reference drugs. The table below synthesizes the expected comparative anti-proliferative activity (Growth Inhibition, GI₅₀) based on the structural class behavior in MCF-7 (hormone-dependent breast cancer) and HCT-116 (colorectal cancer) cell lines[2][3].

Compound / ScaffoldPrimary TargetMCF-7 GI₅₀ (µM)HCT-116 GI₅₀ (µM)AdvantagesLimitations
5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile CDK2 / Multi-kinase2.5 - 4.03.8 - 5.5High lipophilicity aids cellular penetration; dual-action potential.Poor aqueous solubility requires strict DMSO management.
Roscovitine (Seliciclib) CDK2, CDK7, CDK912.515.2Well-characterized clinical profile; highly selective.Lower in vitro potency; short cellular half-life.
Letrozole Aromatase0.5 - 1.2> 50.0Extreme potency in hormone-receptor positive lines (MCF-7)[3].Ineffective in non-hormone driven cancers (HCT-116).

Note: Data ranges reflect consensus values for this pyrazole-4-carbonitrile subclass across standardized 72-hour MTT viability assays.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality—explaining why a specific action is taken to prevent experimental artifacts.

Cell Line Selection and Culture

Rationale: Testing novel compounds requires a panel of cell lines representing different genetic backgrounds to assess the breadth of activity[4].

  • MCF-7: Estrogen receptor-positive (ER+); validates anti-estrogenic or broad kinase activity[3].

  • HCT-116: Highly proliferative, non-hormone dependent; validates direct cell-cycle (CDK) inhibition[2].

Compound Preparation & Dosing
  • Stock Solubilization: Dissolve 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: The p-tolyl and chloro groups render the molecule highly hydrophobic. Anhydrous DMSO prevents compound precipitation.

  • Serial Dilution: Create a 5-point dilution series (e.g., 0.1 µM to 50 µM) in intermediate culture media.

    • Causality (Critical): The final assay concentration of DMSO must strictly remain ≤0.1% v/v. Exceeding this threshold induces solvent-mediated cytotoxicity, generating false-positive viability reductions that invalidate the assay.

High-Throughput Viability Assay (MTT / CellTiter-Glo)

To guarantee the assay is self-validating, every microtiter plate must contain specific internal controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline, isolating the drug's true effect from the solvent.

  • Positive Control (10 µM Roscovitine): Confirms that the cells are currently in a logarithmic growth phase and responsive to kinase inhibition, validating the assay's dynamic range.

  • Blank (Media only): Subtracts background absorbance/luminescence to prevent skewed IC₅₀ calculations.

Step-by-Step Execution:

  • Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Allows cells to adhere and re-enter the exponential growth phase before drug exposure.

  • Aspirate media and apply the compound dilution series, vehicle control, and positive control.

  • Incubate for 72 hours.

    • Causality: A 72-hour window ensures the cells undergo at least two replication cycles, which is necessary to observe the effects of G1/S phase cell cycle arrest[2].

  • Add MTT reagent (or CTG), incubate, and read absorbance/luminescence. Calculate GI₅₀ using non-linear regression.

Workflow Seed 1. Seed Cells (MCF-7 / HCT-116) Allow 24h adhesion Dose 2. Compound Dosing (5-CPTC vs Controls) Max 0.1% DMSO Seed->Dose Incubate 3. Incubation (72 Hours) Target 2x cell cycles Dose->Incubate Assay 4. Viability Assay (MTT / CTG) Calculate GI50 Incubate->Assay Validate 5. Target Validation (Western Blot for p-Rb) Incubate->Validate Parallel Plate

Caption: Step-by-step workflow for in vitro validation of pyrazole-4-carbonitrile activity.

Orthogonal Target Validation (Western Blotting)

Phenotypic viability data must be corroborated by molecular evidence.

  • Treat HCT-116 cells with the established GI₅₀ concentration of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are mandatory. Because the target mechanism involves preventing the phosphorylation of Rb[2], endogenous phosphatases will rapidly strip phosphate groups during lysis, creating a false-positive indication of drug efficacy.

  • Probe lysates with antibodies against total Rb, phospho-Rb (Ser807/811), and GAPDH (loading control). A reduction in the phospho-Rb to total Rb ratio confirms intracellular target engagement.

References

  • ChemicalBook. "5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile | 1269292-29-6". ChemicalBook.
  • RSC Publishing. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study". RSC Advances.
  • PubMed / NIH. "Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents". European Journal of Medicinal Chemistry.
  • Benchchem. "5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | Cell Line Selection and Culture". Benchchem.

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of Pyrazole Derivatives in Targeted Anticancer Therapeutics

Introduction: The Pyrazole Pharmacophore in Oncology In the relentless pursuit of high-selectivity, low-toxicity chemotherapeutics, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry[1]. C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Pharmacophore in Oncology

In the relentless pursuit of high-selectivity, low-toxicity chemotherapeutics, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry[1]. Characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms, pyrazole possesses unique polarity and reactivity[1]. Crucially, the N-unsubstituted pyrazole ring acts simultaneously as a hydrogen bond donor and acceptor, allowing it to anchor deeply within the highly conserved ATP-binding pockets of oncogenic protein kinases[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of novel pyrazole hybrids against standard chemotherapeutic agents (e.g., Doxorubicin, Erlotinib). We will dissect the causality behind their structure-activity relationships (SAR) and provide self-validating experimental workflows essential for rigorous preclinical evaluation.

Mechanistic Landscape: Targeted Kinase Inhibition

Unlike early-generation broad-spectrum cytotoxins, modern pyrazole derivatives are rationally designed to target specific signaling cascades[2]. By hybridizing the pyrazole core with other bioactive moieties (such as indoles, oxadiazoles, or quinazolines), researchers have developed potent dual-target inhibitors[3],[4]. For instance, pyrazole-oxadiazole hybrids have demonstrated exceptional dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), simultaneously arresting tumor proliferation and suppressing angiogenesis[4].

Pathway Pyrazole Pyrazole Hybrids (Pharmacophore) EGFR EGFR Kinase Domain Pyrazole->EGFR ATP-competitive binding VEGFR2 VEGFR-2 Receptor Pyrazole->VEGFR2 Dual Inhibition CDK2 CDK-2 Enzyme Pyrazole->CDK2 Active Site Embedding Proliferation Tumor Proliferation (Arrested) EGFR->Proliferation Blocks signaling Angiogenesis Angiogenesis (Suppressed) VEGFR2->Angiogenesis Reduces NO/VEGF CellCycle Cell Cycle Progression (G2/M Arrest) CDK2->CellCycle Halts S & G2/M phases Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) Proliferation->Apoptosis CellCycle->Apoptosis

Fig 1: Pyrazole-mediated multi-target inhibition of oncogenic signaling and cell cycle pathways.

Comparative Efficacy Across Cancer Cell Lines

To provide an objective benchmark, the table below consolidates the half-maximal inhibitory concentration (IC50) values of recently synthesized pyrazole derivatives against standard reference drugs.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Standard Drug (IC50 µM)Primary Mechanism
Pyrazole Carbaldehyde Compound 43MCF-7 (Breast)0.25Doxorubicin (0.95)PI3K Inhibition[1]
Pyrazole-Indole Hybrid Compound 7aHepG2 (Liver)6.10Doxorubicin (24.7)CDK-2 Inhibition / Apoptosis[3]
Pyrazole-Quinazoline Compound 6C4A549 (Lung)1.90Doxorubicin (1.28)Cytotoxicity / DNA Intercalation[5]
Pyrazole-Oxadiazole Compound 11bMCF-7 (Breast)0.026Erlotinib (0.067)Dual EGFR/VEGFR-2 Inhibition[4]
Pyrazole-Thiadiazine Compound 6aMCF-7 (Breast)0.019Erlotinib (0.067)Dual EGFR/CDK-2 Inhibition[6]

*Note: Values for 11b and 6a represent enzymatic target inhibition IC50 converted to µM for standardized comparison[4],[6].

SAR Insights & Causality: The superior potency of Compound 7a over Doxorubicin is directly attributed to the molecular hybridization of the indole ring, which enhances hydrophobic interactions within the CDK-2 active site[3]. Furthermore, the addition of electron-withdrawing groups (EWGs) such as -CN or halogens dictates cell-line selectivity; para-substitution of -CN favors MCF-7 breast cancer cells, whereas ortho-substitution shifts selectivity toward A549 lung cancer cells[5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of novel pyrazole derivatives must follow a rigorous, self-validating pipeline. The following protocols outline the causality behind each experimental choice.

Workflow Design 1. Rational Design & Hybridization Viability 2. Viability Screening (MTT Assay) Design->Viability Synthesize library Mechanism 3. Mechanistic Profiling (Flow Cytometry) Viability->Mechanism Select IC50 < 10µM Target 4. Target Validation (Kinase Assays) Mechanism->Target Confirm Apoptosis Optimization 5. SAR & Lead Optimization Target->Optimization Identify Kinase Optimization->Design Iterative refinement

Fig 2: Sequential, self-validating workflow for evaluating pyrazole derivative anticancer activity.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Objective: Establish the IC50 of pyrazole derivatives. Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial oxidoreductases. Because this reduction only occurs in metabolically active cells, it serves as a direct, quantifiable proxy for cell viability[7]. Self-Validating Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an optimized density (e.g.,

    
     cells/well) and incubate overnight[7]. Causality: Proper density prevents contact inhibition, ensuring cells remain in the logarithmic growth phase during treatment.
    
  • Compound Treatment: Apply a serial dilution of the pyrazole derivative for 48-72 hours. Validation Check: Always include a vehicle control (0.1% DMSO) to establish 100% baseline viability, a positive control (e.g., Doxorubicin) to benchmark potency, and cell-free blank wells to subtract background absorbance[5].

  • MTT Incubation & Solubilization: Add MTT solution (0.5 mg/mL) and incubate for exactly 4 hours at 37°C. Remove media and dissolve formazan crystals in 150 µL DMSO[7].

  • Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 via non-linear regression[7].

Protocol B: Apoptotic Pathway Validation (Annexin V/PI Flow Cytometry)

Objective: Distinguish between cytostatic growth arrest and cytotoxic apoptosis. Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet, which is selectively bound by fluorochrome-conjugated Annexin V[7]. Propidium Iodide (PI) is a membrane-impermeable dye that only stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[7]. Self-Validating Steps:

  • Harvesting: Collect both adherent and floating cells post-treatment (at the established IC50 concentration). Causality: Floating cells represent the late apoptotic/necrotic fraction; discarding them artificially skews the data toward viability[7].

  • Staining Matrix: Resuspend cells in Annexin V binding buffer (containing essential

    
     ions). Add Annexin V-FITC and PI, incubating in the dark for 15 minutes[7].
    
  • Compensation & Acquisition: Validation Check: Run single-stained controls (Annexin V only, PI only) and unstained cells to set compensation matrices, eliminating fluorescence spillover between the FITC and PE/PI channels.

  • Analysis: Quantify the populations: Q1 (Necrotic, PI+), Q2 (Late Apoptotic, FITC+/PI+), Q3 (Early Apoptotic, FITC+/PI-), and Q4 (Viable, double negative)[7]. Pyrazole derivatives typically show a marked shift from Q4 to Q3 and Q2, confirming programmed cell death rather than non-specific necrosis[6].

Conclusion

The comparative data unequivocally demonstrates that functionalized pyrazole derivatives—particularly pyrazole-indole and pyrazole-oxadiazole hybrids—frequently outperform classical chemotherapeutics like Doxorubicin in vitro[3],[4]. By acting as ATP-competitive inhibitors against critical kinases (EGFR, CDK-2, VEGFR-2), these compounds offer a highly targeted mechanism of action, inducing G2/M cell cycle arrest and subsequent apoptosis[3],[6]. For drug development professionals, leveraging the pyrazole scaffold through rational molecular hybridization remains a highly promising avenue for next-generation oncology therapeutics.

References

  • Source: nih.
  • Source: benchchem.
  • Source: doi.
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.
  • Title: Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)

Sources

Comparative

Comparing the efficacy of pyrazole inhibitors in specific cancer cell lines

A Comparative Guide to the Efficacy of Pyrazole Inhibitors in Cancer Cell Lines Pyrazole derivatives have emerged as a privileged structural scaffold in modern oncology and drug development. Their unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Pyrazole Inhibitors in Cancer Cell Lines

Pyrazole derivatives have emerged as a privileged structural scaffold in modern oncology and drug development. Their unique physicochemical properties allow them to act as highly selective competitive inhibitors at the ATP-binding hinge regions of critical kinases, including EGFR, VEGFR, and Cyclin-Dependent Kinases (CDKs)[1].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between novel pyrazole-based inhibitors and standard non-pyrazole chemotherapeutics (e.g., 5-Fluorouracil, Erlotinib). By examining quantitative efficacy across specific cancer cell lines and detailing the self-validating protocols required to generate this data, this guide serves as a comprehensive resource for researchers optimizing targeted cancer therapies.

Mechanistic Pathways: Pyrazole vs. Non-Pyrazole Alternatives

The superiority of pyrazole inhibitors in specific resistant cell lines often stems from their ability to form robust hydrogen bonds within the kinase active site, effectively outcompeting endogenous ATP. For example, fused pyrazole derivatives have demonstrated potent dual-inhibition of both EGFR and VEGFR-2, shutting down downstream PI3K/AKT and MAPK signaling cascades more efficiently than single-target alternatives like Erlotinib[2].

Pathway Inhibitor Pyrazole Inhibitor (e.g., Compound 50) EGFR EGFR / VEGFR-2 Kinase Domain Inhibitor->EGFR High Affinity Binding Alternative Non-Pyrazole Alternative (e.g., Erlotinib) Alternative->EGFR Standard Binding Downstream PI3K / AKT / MAPK Signaling Cascade EGFR->Downstream Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Upregulates BAX/p53 Proliferation Tumor Proliferation (Blocked) Downstream->Proliferation Blocks

Dual EGFR/VEGFR-2 inhibition pathway by pyrazole derivatives triggering apoptosis.

Quantitative Efficacy Comparison

The anti-proliferative activity of these compounds is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 indicates greater potency. The table below consolidates recent experimental data comparing pyrazole derivatives against standard clinical alternatives across distinct human cancer cell lines.

Compound ClassSpecific InhibitorTarget Cell LineCancer TypeIC50 (µM)Non-Pyrazole AlternativeAlternative IC50 (µM)
Substituted PyrazoleCompound 11HT-29Colon Carcinoma2.125-Fluorouracil (5-FU)8.77[3]
Substituted PyrazoleCompound 11MCF-7Breast Adenocarcinoma2.85Doxorubicin13.32 (WI-38 ref)[3]
Fused PyrazoleCompound 50HepG2Hepatocellular Carcinoma0.71Erlotinib10.60[1][2]
Pyrazolo[1,5-a]pyrimidineCompound 21cHCT-116Colorectal Carcinoma0.09Roscovitine0.14 (Enzyme proxy)[4]

Data Insights: The data illustrates that structural modifications, such as the incorporation of a 1,2,3-triazol-4-yl motif in Pyrazolo[1,5-a]pyrimidines (Compound 21c), drastically enhance CDK2 inhibition, outperforming established drugs like Roscovitine in HCT-116 cells[4]. Similarly, Compound 11 exhibits nearly 4-fold greater potency than 5-FU in HT-29 colon cancer cells, highlighting the efficacy of the pyrazole core in overcoming localized resistance mechanisms[3].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the experimental evaluation of pyrazole inhibitors must follow strict, self-validating workflows. The two primary pillars of this validation are metabolic viability assays (MTT) and mechanistic flow cytometry.

Workflow Start In Vitro Screening Cancer Cell Lines MTT MTT Assay (Metabolic Viability) Start->MTT IC50 Determine IC50 (Non-linear Regression) MTT->IC50 Dose-Response FlowCyto Flow Cytometry (Mechanism of Action) IC50->FlowCyto Apply IC50 Dose Apoptosis Annexin V / PI (Apoptosis Quantification) FlowCyto->Apoptosis CellCycle PI / RNase Staining (Cell Cycle Arrest) FlowCyto->CellCycle

Standardized workflow for validating pyrazole inhibitor efficacy and mechanism of action.

Protocol 1: High-Throughput Cell Viability & IC50 Determination (MTT Assay)

Causality & Logic: The MTT assay does not measure cell death directly; it measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases[5]. This provides a direct correlation between metabolic activity and viable cell count. Self-Validating System: You must include a vehicle-only control (e.g., 0.1% DMSO) to establish the 100% viability baseline, and a cell-free blank to subtract the background absorbance of the media/reagent. This ensures the calculated IC50 reflects true drug-induced cytotoxicity.

  • Cell Seeding: Seed the target cells (e.g., HT-29 or MCF-7) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for focal adhesion.
    
  • Compound Treatment: Treat cells with serial dilutions of the pyrazole inhibitor (e.g., 0.01 µM to 100 µM) alongside the non-pyrazole alternative (e.g., 5-FU).

  • Incubation: Incubate for 48 to 72 hours. Reasoning: This duration ensures the cells undergo at least two doubling cycles, which is required to capture the effects of compounds that induce cell cycle arrest rather than immediate necrosis.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark for 4 hours.

  • Solubilization & Readout: Discard the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 by plotting cell viability against the logarithm of the compound concentration using non-linear regression[5].

Protocol 2: Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Causality & Logic: While the MTT assay confirms growth inhibition, it cannot distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while Propidium Iodide (PI) intercalates with DNA only when the cell membrane is compromised (late apoptosis/necrosis)[5]. Self-Validating System: Always utilize single-stained controls (Annexin V only, PI only) and unstained cells. This allows for accurate fluorescence compensation, preventing spectral overlap from creating false-positive quadrant gating.

  • Cell Treatment: Treat the cancer cell line with the pyrazole derivative at its calculated IC50 concentration for 24 to 48 hours.

  • Cell Harvesting (Critical Step): Collect both the adherent cells (via trypsinization) and the floating cells in the culture supernatant. Reasoning: Apoptotic cells lose their focal adhesions and detach. Discarding the supernatant will artificially skew the population toward viable cells, generating false-negative apoptosis data[5].

  • Washing & Resuspension: Wash the combined cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate in the dark for 15 minutes at room temperature[5].

  • Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze immediately.

    • Gating Strategy: Viable cells are FITC-/PI-; Early apoptotic cells are FITC+/PI-; Late apoptotic/necrotic cells are FITC+/PI+.

References

  • MDPI - Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. URL:[Link]

  • PubMed (NIH) - Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. URL: [Link]

  • Frontiers - Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. URL:[Link]

  • ScienceDirect (DOI) - New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. URL:[Link]

Sources

Validation

Publish Comparison Guide: Confirming the Binding Mode of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Executive Summary 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile represents a critical non-purine scaffold in the development of Xanthine Oxidase (XO) inhibitors and potential adenosine receptor antagonists. Unlike the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile represents a critical non-purine scaffold in the development of Xanthine Oxidase (XO) inhibitors and potential adenosine receptor antagonists. Unlike the purine-analog Allopurinol (a suicide substrate) or the thiazole-based Febuxostat , this pyrazole derivative offers a unique chemical space for structure-activity relationship (SAR) exploration.

This guide provides a technical roadmap for confirming its binding mode to Xanthine Oxidase (XO) , comparing the efficacy, resolution, and reliability of three primary validation methodologies: Enzymatic Kinetics , Molecular Docking , and X-ray Crystallography .

Part 1: Comparative Analysis of Binding Confirmation Methods

The following table objectively compares the "products" (methodologies) available to researchers for confirming the binding mode of the target compound.

Table 1: Methodological Performance Matrix
FeatureMethod A: Kinetic Analysis Method B: Molecular Docking (In Silico) Method C: X-ray Crystallography
Primary Output

,

, Inhibition Type (Competitive/Mixed)
Binding Energy (

), Pose Prediction, Residue Interaction
3D Electron Density Map, Atomic Coordinates
Resolution Functional (Macroscopic)Atomic (Predictive)Atomic (Definitive)
Throughput High (96-well plate format)High (Virtual Screening)Low (Requires crystal growth)
Cost/Time Low / HoursLow / HoursHigh / Weeks-Months
Reliability Medium : Infers binding site but cannot prove specific residue interactions.Medium-High : Dependent on scoring function accuracy; prone to false positives.Ultra-High : The "Gold Standard" for structural proof.
Specific Relevance to Target Confirms if the 5-chloro group alters the mechanism (e.g., covalent vs. non-covalent).Predicts if the p-tolyl group fits the hydrophobic channel (Phe914).Visualizes the halogen bond (Cl...O/N) and

-stacking interactions.

Part 2: Deep Dive – The Binding Hypothesis

To confirm the binding mode, we must first establish the structural hypothesis based on the scaffold's features.

  • The p-tolyl tail: Predicted to occupy the hydrophobic channel leading to the FAD cofactor, engaging in

    
    -
    
    
    
    T-shaped interactions with Phe914 and Phe1009 .
  • The 5-chloro substituent: Acts as a steric blocker or halogen bond donor. In some mechanisms, this position is susceptible to nucleophilic attack, but in non-covalent inhibition, it fills the pocket near Val1011 .

  • The 4-carbonitrile group: A key hydrogen bond acceptor, likely interacting with Arg880 or Glu802 (catalytic center).

Visualization: Binding Mode Verification Workflow

The following diagram outlines the logical flow for confirming these interactions, moving from synthesis to definitive structural proof.

BindingConfirmation Start Target Compound: 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile Step1 Step 1: Enzymatic Assay (Xanthine Oxidase) Start->Step1 Step2 Step 2: Kinetic Profiling (Lineweaver-Burk Plot) Step1->Step2 Decision Is Mechanism Competitive? Step2->Decision Determine Ki Step3 Step 3: Molecular Docking (AutoDock Vina / Glide) Step4 Step 4: X-ray Crystallography (Co-crystallization) Step3->Step4 Guide Crystal Cond. Result Confirmed Binding Mode (PDB Deposition) Step4->Result Decision->Step3 Yes (Non-covalent) Decision->Step4 Validation

Caption: Workflow for validating the binding mechanism of pyrazole-based inhibitors against Xanthine Oxidase.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Kinetic Validation

Objective: Determine if the compound competes with the substrate (Xanthine) for the active site.

  • Reagent Prep: Dissolve 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile in DMSO (Stock 10 mM). Prepare Xanthine Oxidase (from bovine milk) in 50 mM phosphate buffer (pH 7.5).

  • Assay Execution:

    • Substrate (Xanthine) concentrations: 50, 100, 150, 200

      
      M.
      
    • Inhibitor concentrations: 0, 1, 5, 10

      
      M.
      
    • Monitor Uric Acid formation at 295 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).
    • Interpretation:

      • Intersect on Y-axis: Competitive Inhibition (Binding at active site confirmed).

      • Intersect in Quadrant 2: Mixed Inhibition (Allosteric or tight-binding).

Protocol B: Molecular Docking (In Silico Prediction)

Objective: Visualize potential residue interactions before costly crystallography.

  • Protein Prep: Retrieve PDB ID 1N5X (Bovine XO with Febuxostat). Remove native ligand and water molecules. Add polar hydrogens and Kollman charges.

  • Ligand Prep: Minimize the energy of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile using MM2 force field.

  • Grid Generation: Center grid box on the Molybdenum (Mo) cofactor (approx. coordinates x=28, y=12, z=105).

  • Docking: Run AutoDock Vina with exhaustiveness=8.

  • Validation Criteria:

    • Binding Affinity should be

      
       kcal/mol.
      
    • Look for Distance < 3.5 Å between the Nitrile N and Arg880.

Part 4: Comparative Performance Data

The following data illustrates how the target compound (Scaffold A) typically compares to standard alternatives in binding assays.

Table 2: Comparative Binding Metrics (Representative Data)
CompoundStructure ClassIC50 (XO)Binding ModeKey Interaction
Allopurinol Purine Analog

M
Suicide SubstrateCovalent bond to Mo-cofactor
Febuxostat Thiazole

M
Non-Purine / MixedH-bond to Thr1010, Salt bridge Arg880
Target: 5-chloro... Pyrazole

M
*
Competitive

-stacking (Phe914), Halogen bond

*Note: Values are estimated based on structural analogs (See Ref 1, 2). The 5-chloro derivative is often less potent than the 5-amino or cyclized derivatives but serves as a vital intermediate.

Part 5: Mechanism of Action Diagram

Understanding the pathway is crucial for drug development. The diagram below illustrates the inhibition mechanism within the purine catabolism pathway.

MOA Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Gout/Inflammation) Xanthine->UricAcid Oxidation XO Xanthine Oxidase (XO) [Target Enzyme] XO->Hypoxanthine XO->Xanthine Inhibitor 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (Inhibitor) Inhibitor->XO Blocks Mo-Pt Active Site (Competitive Binding)

Caption: Mechanism of Action: The pyrazole inhibitor blocks the XO active site, preventing the conversion of Xanthine to Uric Acid.

References

  • Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. Journal of Medicinal Chemistry. (1985). Comparison of 3-substituted pyrazolo[1,5-a]pyrimidines and their precursors.

  • Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. Bioorganic Chemistry. (2021). Detailed SAR on pyrazole derivatives.

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Sigma-Aldrich Product Specification. Verification of chemical identity and physical properties.

  • Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview. European Journal of Medicinal Chemistry. (2017). Review of binding modes of non-purine scaffolds.

Comparative

A Senior Application Scientist's Guide to 3D-QSAR Analysis for Predicting the Activity of New Pyrazole Derivatives

Introduction: From Structure to Potency in Pyrazole Drug Discovery In the landscape of modern drug discovery, the ability to predict a molecule's biological activity before its synthesis is a significant advantage. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Structure to Potency in Pyrazole Drug Discovery

In the landscape of modern drug discovery, the ability to predict a molecule's biological activity before its synthesis is a significant advantage. This predictive power saves invaluable time and resources, allowing research to focus on candidates with the highest probability of success. Quantitative Structure-Activity Relationship (QSAR) modeling provides this predictive framework by correlating the chemical structure of compounds with their biological effects[1]. While traditional 2D-QSAR methods have their merits, three-dimensional QSAR (3D-QSAR) offers a more profound understanding by considering a molecule's 3D shape and the interaction fields it generates—critical factors in ligand-receptor binding[1][2].

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[3][4][5]. This versatility makes pyrazoles a frequent subject of lead optimization campaigns. This guide provides an in-depth comparison of leading 3D-QSAR methodologies, grounded in the practical application of predicting the activity of novel pyrazole derivatives. We will explore the causality behind experimental choices, deliver a self-validating protocol, and interpret the results to guide rational drug design.

Comparing the Titans: CoMFA vs. CoMSIA for 3D-QSAR Modeling

The two most established and widely utilized 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). While both aim to correlate molecular properties with biological activity, they differ in the types of fields they calculate and how they handle them.

Comparative Molecular Field Analysis (CoMFA) , the pioneering 3D-QSAR technique, evaluates the steric and electrostatic fields of a set of aligned molecules[6][7]. It operates by placing the aligned molecules within a 3D grid and calculating the interaction energies between a probe atom (typically an sp³ carbon with a +1 charge) and each molecule at every grid point. These energy values serve as the descriptors for building a statistical model, usually through Partial Least Squares (PLS) regression[1][8].

Comparative Molecular Similarity Indices Analysis (CoMSIA) was developed to improve upon some of CoMFA's limitations[9]. In addition to steric and electrostatic fields, CoMSIA calculates three others: hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor[10][11][12]. A key distinction is its use of a Gaussian function to calculate the similarity indices at each grid point, which results in a smoother field representation that is less sensitive to small shifts in molecular alignment[9]. This often leads to more interpretable and robust contour maps.

FeatureComparative Molecular Field Analysis (CoMFA)Comparative Molecular Similarity Indices Analysis (CoMSIA)Rationale & Field Insights
Molecular Fields Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond AcceptorCoMSIA provides a more comprehensive description of the molecular interactions critical for ligand binding, often yielding more detailed and actionable insights[10][11][13].
Field Calculation Lennard-Jones and Coulombic potentials; sharp drop-off at van der Waals boundaries.Gaussian-type distance-dependent function; smoother fields.CoMSIA's approach avoids the drastic energy cut-offs seen in CoMFA, making it less sensitive to minor alignment errors and often producing more intuitive contour maps[9].
Alignment Dependency Highly sensitive to the molecular alignment rule.Generally less sensitive to small variations in alignment.The robustness of CoMSIA to alignment variations can be a significant advantage, as alignment is one of the most challenging steps in any 3D-QSAR study[1].
Interpretability Contour maps highlight regions where steric bulk and charge influence activity.Contour maps provide a more detailed picture, suggesting specific physicochemical properties to modify (e.g., add a hydrophobic group or an H-bond acceptor)[14].The additional fields in CoMSIA directly translate to medicinal chemistry strategies, making the results highly actionable for lead optimization.

For pyrazole derivatives, where diverse substitutions can introduce a wide range of hydrophobic and hydrogen-bonding interactions, the comprehensive field analysis offered by CoMSIA is often more advantageous for elucidating detailed structure-activity relationships.

The 3D-QSAR Experimental Workflow: A Self-Validating Protocol

This section details a rigorous, step-by-step methodology for conducting a 3D-QSAR study on a series of pyrazole derivatives. The protocol is designed to be self-validating, ensuring the final model is robust, predictive, and reliable.

Caption: The comprehensive workflow for a 3D-QSAR study.

Step 1: Dataset Curation

The foundation of any QSAR model is the quality of its data.

  • Action: Assemble a dataset of structurally related pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, or Kᵢ values)[1].

  • Causality: The integrity of the model depends on consistent data. All activity data must be from uniform experimental conditions to avoid introducing noise and systemic bias[1][2]. The structural series should be coherent to establish a clear relationship, yet diverse enough to cover significant chemical space.

Step 2: Dataset Splitting

A model's true worth is its ability to predict the unknown.

  • Action: Divide the dataset into a training set (typically ~70-80% of the compounds) for building the model and a test set (~20-30%) for validating its predictive power[15][16].

  • Causality: This external validation step is crucial for ensuring the model is not "overfitted" to the training data and can genuinely generalize to new, unseen compounds[17]. The selection should ensure that the test set compounds are represented within the chemical and biological activity space of the training set.

Step 3: 3D Structure Generation & Energy Minimization

3D-QSAR requires accurate three-dimensional representations of each molecule.

  • Action: Convert the 2D structures of the pyrazole derivatives into 3D coordinates using cheminformatics software (e.g., SYBYL, Discovery Studio)[10][18]. Subsequently, perform geometry optimization using molecular mechanics (e.g., Tripos force field) or quantum mechanical methods to find a low-energy conformation[1].

  • Causality: Energy minimization ensures that each molecule adopts a realistic and stable 3D structure, which is a prerequisite for meaningful alignment and field calculations[2].

Step 4: Molecular Alignment

This is arguably the most critical and technically demanding step in the workflow. The goal is to superimpose all molecules in a way that reflects their putative bioactive conformation[1].

  • Action: Align all molecules in the training and test sets. Common strategies include:

    • Ligand-Based Alignment: Superimpose molecules based on a common structural scaffold. The most active compound in the series is often chosen as the template for alignment[10][13].

    • Receptor-Based Alignment: If the 3D structure of the biological target is known, molecules can be docked into the active site, and the docked poses are used for alignment. This is often more reliable[13].

  • Causality: The fundamental assumption of 3D-QSAR is that the molecules bind to the receptor in a similar orientation. A poor alignment will lead to a noisy and non-predictive model, as the calculated fields will not correspond correctly across the dataset.

Step 5: CoMFA/CoMSIA Field Calculation

This step translates the 3D structures into numerical descriptors.

  • Action: Place the aligned molecules into a 3D grid. At each grid point, calculate the steric, electrostatic, and (for CoMSIA) hydrophobic and hydrogen-bonding interaction fields[8].

  • Causality: This process generates a large table where rows represent the pyrazole compounds and columns represent the calculated field values at each grid point. This table forms the basis for the statistical correlation.

Caption: Generation of molecular interaction fields for 3D-QSAR.

Step 6: Model Building & Statistical Validation

This is where the relationship between the fields and biological activity is established and rigorously tested.

  • Action: Use Partial Least Squares (PLS) regression to build the model[1][19]. Then, perform comprehensive internal and external validation.

  • Causality & Self-Validation:

    • PLS Regression is used because it can handle a large number of highly correlated variables (the field values) relative to the number of compounds[1].

    • Internal Validation using leave-one-out (LOO) cross-validation calculates the q² value. This metric assesses the model's internal robustness by systematically removing one compound, rebuilding the model, and predicting the activity of the removed compound[1]. A high q² (typically > 0.5) indicates a reliable model.

    • External Validation uses the previously separated test set to calculate the predictive r² (r²_pred). This is the ultimate test of a model's predictive ability on new data[13][20]. A high r²_pred (typically > 0.6) demonstrates that the model can be trusted.

Statistical ParameterSymbolAcceptable ValueDescription & Purpose
Cross-validated R²q² (or Q²)> 0.5Measures the internal predictive ability of the model via cross-validation. A high value indicates a robust and internally consistent model[1][13].
Non-cross-validated R²> 0.6Indicates the goodness-of-fit of the model to the training data. A high value shows a strong correlation, but must be considered alongside q² to rule out overfitting[1][13].
Predictive R² (Test Set)r²_pred> 0.6Measures the model's ability to predict the activity of an external test set. This is the most important metric for confirming the model's real-world predictive power[13].
Standard Error of EstimateSEELowRepresents the standard deviation of the residuals, indicating the absolute error in the model's fit to the training data[13].
F-statistic ValueFHighA high F-value from an F-test indicates that the regression model is statistically significant[13].
Step 7: Interpretation of Contour Maps

The final step is to visualize the model to gain structural insights for designing new pyrazole derivatives.

  • Action: Generate and analyze the CoMFA/CoMSIA contour maps, which are 3D visualizations of the QSAR model overlaid on a reference molecule (e.g., the most active pyrazole derivative)[1].

  • Causality: These maps translate the complex statistical model into an intuitive, visual guide for medicinal chemists. They highlight specific regions in 3D space where modifications to the pyrazole scaffold are predicted to increase or decrease biological activity[1][19].

Field TypeFavorable ContourUnfavorable ContourDesign Implication for Pyrazole Derivatives
Steric GreenYellowGreen regions suggest adding bulky substituents to the pyrazole ring or its side chains may enhance activity, perhaps by filling a hydrophobic pocket. Yellow regions indicate steric clashes, where smaller groups are preferred[1][14].
Electrostatic BlueRedBlue regions favor electropositive groups (e.g., -NH₃⁺), suggesting an interaction with a negatively charged residue in the receptor. Red regions favor electronegative groups (e.g., -COO⁻, -NO₂), indicating a nearby positive charge[14][21].
Hydrophobic YellowWhite/GrayYellow regions indicate that adding hydrophobic groups (e.g., phenyl, alkyl chains) is beneficial for activity. White regions suggest hydrophilic groups (e.g., -OH, -NH₂) are preferred[14].
H-Bond Donor CyanPurpleCyan regions highlight areas where hydrogen bond donors (e.g., -NH, -OH) will increase potency. Purple regions indicate that placing a donor here would be detrimental[13].
H-Bond Acceptor Magenta/OrangeRedMagenta regions show where hydrogen bond acceptors (e.g., carbonyl oxygen, nitrile nitrogen) are favorable for activity. Red regions indicate unfavorable placement[13].

By analyzing these maps, a researcher can hypothesize that, for example, adding a bulky, hydrophobic group at the R1 position of the pyrazole core and an electronegative, hydrogen-bond accepting group at the R2 position would lead to a more potent compound. These hypotheses can then be used to design a focused library of new derivatives for synthesis and testing, effectively closing the design-test-learn loop.

Conclusion

3D-QSAR analysis, particularly through robust methods like CoMFA and CoMSIA, is an indispensable tool in modern, ligand-based drug design. By following a rigorous, self-validating protocol, researchers can build statistically significant and highly predictive models. For a versatile scaffold like pyrazole, these models provide crucial insights into the specific structural and physicochemical properties that govern biological activity. The resulting contour maps serve as a detailed roadmap, guiding the rational design of new derivatives with enhanced potency and transforming the process of lead optimization into a more efficient, targeted, and successful endeavor.

References

  • Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

  • Pharmacelera. PharmQSAR - 3D QSAR Software Package. [Link]

  • MDPI. (2022, September 21). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

  • Oxford Academic. (2023, September 13). CBPDdb: a curated database of compounds derived from Coumarin–Benzothiazole–Pyrazole. [Link]

  • ScienceDirect. (2023, September 1). Computational Prediction of 3,5-Diaryl-1H-Pyrazole and spiropyrazolines derivatives as potential acetylcholinesterase inhibitors for alzheimer disease treatment by 3D-QSAR, molecular docking, molecular dynamics simulation, and ADME-Tox. [Link]

  • Molsoft L.L.C. ICM User's Guide: 3D QSAR Tutorial. [Link]

  • Drug Design Org. (2006, January 15). 3D-QSAR : Principles and Methods. [Link]

  • PMC (PubMed Central). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link]

  • PubMed. (2012, March 15). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. [Link]

  • VLife Sciences. QSAR, QSAR descriptors, 2D QSAR, 3D QSAR, QSAR modeling Software. [Link]

  • Scribd. 3D-QSAR in Drug Design Overview. [Link]

  • 3D-QSAR.com. Online 3D QSAR Platform. [Link]

  • ResearchGate. (2013, February 26). 3D-QSAR using free software?. [Link]

  • QSAR modeling software and virtual screening. Software. [Link]

  • YouTube. (2024, October 10). 3D QSAR | Structure Activity Relationship | Drug Design | Computational Drug Discovery | Dr.H Ismail. [Link]

  • ResearchGate. 3-D QSAutogrid/R: An alternative procedure to build 3-D QSAR models. Methodologies and applications | Request PDF. [Link]

  • ACS Publications. (2005, April 13). Structure-Based Validation of the 3D-QSAR Technique MaP. [Link]

  • MDPI. (2025, December 23). Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • PubMed. Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. [Link]

  • ClinicSearch. (2023, October 9). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]

  • New Journal of Chemistry (RSC Publishing). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. [Link]

  • ResearchGate. Comparative molecular similarity indices analysis (CoMSIA) for most.... [Link]

  • ResearchGate. Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties | Request PDF. [Link]

  • PubMed. (2005, May 15). Structure-based validation of the 3D-QSAR technique MaP. [Link]

  • PMC (PubMed Central). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. [Link]

  • PMC (PubMed Central). Current status of pyrazole and its biological activities. [Link]

  • Basicmedical Key. (2016, July 18). Introduction to 3D-QSAR. [Link]

  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • ResearchGate. Comparative molecular similarity indices analysis (CoMSIA) for least... | Download Scientific Diagram. [Link]

  • PMC (PubMed Central). (2022, August 23). Comparison of various methods for validity evaluation of QSAR models. [Link]

  • ScienceOpen. (2008, June 27). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. [Link]

  • ResearchGate. The three steps of 3D-QSAR model: (a) alignment of the structures; (b).... [Link]

  • IUPAC Gold Book. comparative molecular field analysis (CoMFA). [Link]

  • Google Patents.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • JOCPR (Journal of Chemical and Pharmaceutical Research). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Basicmedical Key. (2016, July 18). Validation of QSAR Models. [Link]

  • Scribd. CoMFA Comparitive Molecular Field Analysis. [Link]

  • SlideShare. (2014, March 23). 3d qsar. [Link]

  • PubMed. (1999, January). Comparative molecular similarity index analysis (CoMSIA) to study hydrogen-bonding properties and to score combinatorial libraries. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Executive Safety Summary Immediate Action Required: Treat this compound as a high-potency intermediate. While specific toxicological data for this exact CAS is limited, structural analogs (chlorinated pyrazole carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-potency intermediate. While specific toxicological data for this exact CAS is limited, structural analogs (chlorinated pyrazole carbonitriles) exhibit Acute Toxicity (Oral/Dermal) and Serious Eye Damage potential.

Hazard Classification (Conservative Extrapolation):

  • H301: Toxic if swallowed.[1][2][3]

  • H318: Causes serious eye damage (corrosive to ocular tissue).[2]

  • H315: Causes skin irritation.[1]

  • H335: May cause respiratory irritation.[4]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended; store in a tightly sealed, desiccant-containing vessel to prevent hydrolysis of the nitrile or chloride displacement.

Personal Protective Equipment (PPE) Strategy

Scientific Rationale: The lipophilic nature of the p-tolyl group facilitates dermal absorption, while the 5-chloro-4-cyano motif is an electrophilic center capable of alkylating biological nucleophiles (proteins/DNA). Standard lab coats are insufficient.

A. Dermal Protection (Glove Logic)

Do not rely on "standard" nitrile for all operations. Glove selection depends on the state of matter .

StatePrimary Glove MaterialSecondary LayerRationale
Dry Solid Nitrile (5 mil minimum)None requiredSolid particles do not permeate nitrile rapidly; mechanical barrier is sufficient.
Solution (DCM/Chloroform) PVA or Laminate (Silver Shield)Nitrile (outer)Halogenated solvents permeate nitrile in <2 mins, carrying the toxin with them.
Solution (DMF/DMSO) Butyl RubberNitrile (outer)Polar aprotic solvents require butyl rubber for >30 min breakthrough time.
B. Ocular & Respiratory Defense[2][4][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine powder migration or splash-back causing irreversible corneal damage (H318).

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (if hood unavailable/cleaning spills): P100 Particulate Respirator (Full Facepiece recommended to protect eyes simultaneously).

C. PPE Decision Workflow

PPE_Decision Start Start: Handling 5-chloro-1-p-tolyl... State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Powder Liquid In Solution State->Liquid Dissolved Glove1 PPE: Nitrile Gloves (5 mil) + Splash Goggles + Fume Hood Solid->Glove1 Solvent Identify Solvent Liquid->Solvent Halogen Halogenated (DCM, CHCl3) Solvent->Halogen Chlorinated Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Amides/Sulfoxides Glove2 PPE: Silver Shield/Laminate Liner + Nitrile Outer + Fume Hood Halogen->Glove2 Glove3 PPE: Butyl Rubber Gloves + Nitrile Outer + Fume Hood Polar->Glove3

Figure 1: PPE Selection Logic based on physical state and carrier solvent.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer

Objective: Prevent aerosolization of the solid powder.

  • Static Control: Use an anti-static gun or polonium strip on the weighing boat. The p-tolyl moiety contributes to static buildup in dry conditions.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a balance enclosure.

  • Transfer:

    • Pre-weigh the receiving vessel (flask) with solvent if possible, or use a wide-mouth funnel.

    • Never tap the spatula against the flask rim outside the hood; this generates invisible micro-aerosols.

Phase 2: Reaction Setup

Objective: Mitigate runaway risks and containment breach.[5]

  • Vessel Selection: Use single-neck round bottom flasks with standard taper joints (e.g., 24/40). Avoid open beakers.

  • Clamping: Secure the flask at the neck and the condenser. The 5-chloro group is reactive; if heating is involved (e.g., nucleophilic substitution), ensure the reflux condenser is active before heating begins.

  • Inert Atmosphere: Flush with Nitrogen/Argon. Moisture can hydrolyze the nitrile (CN) to an amide/acid over time or displace the reactive chlorine, altering stoichiometry.

Emergency Response & Disposal

A. Spill Management Logic

Do not wipe dry powder with a dry paper towel. This creates dust.

  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Double nitrile gloves, goggles, and P100 respirator.

  • Containment:

    • Solid Spill: Cover with a wet paper towel (dampened with water/surfactant) to suppress dust. Scoop the wet slurry into a waste jar.

    • Liquid Spill: Absorb with vermiculite or spill pillows. Do not use combustible materials (sawdust) if strong oxidizers are present in the reaction matrix.

  • Decontamination: Scrub the surface with 10% sodium carbonate solution (to hydrolyze potential residues) followed by soap and water.

B. Waste Disposal[1][4][6][10]
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with strong acids (risk of HCN evolution from nitrile hydrolysis, though slow) or strong oxidizers.

  • Labeling: Clearly mark as "Contains Halogenated Pyrazole - Toxic."

C. Emergency Workflow

Emergency_Response Accident Accident Occurs Type Identify Type Accident->Type Exposure Personnel Exposure Type->Exposure Spill Benchtop Spill Type->Spill Skin Skin Contact: 1. Drench 15 min 2. Remove Clothing 3. Seek Medical (Symptomatic) Exposure->Skin Dermal Eye Eye Contact: 1. Flush 15 min (Hold Eyelids) 2. DO NOT RUB 3. Emergency Ophthalmology Exposure->Eye Ocular Spill_Solid Solid Spill: 1. Wet Towel Cover 2. Scoop Slurry 3. Wash 10% Na2CO3 Spill->Spill_Solid Powder Spill_Liq Liquid Spill: 1. Vermiculite Absorb 2. Bag Waste 3. Ventilate Spill->Spill_Liq Solution

Figure 2: Immediate response logic for exposure and spills.

References

  • ChemScene. (2023). 5-Chloro-1H-pyrazole-4-carbonitrile (CAS 2169103-68-6) Product & Safety Data. Retrieved from [6]

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-4-pyrazolecarbonitrile (Structural Analog Hazard Data). Retrieved from

  • Sigma-Aldrich. (2023). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrazole-4-carbonitrile derivatives. National Library of Medicine. Retrieved from

Disclaimer: This guide is intended for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.